2-Benzylthioadenosine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H19N5O4S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
(2R,3S,5R)-2-(6-amino-2-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O4S/c18-14-11-15(21-17(20-14)27-7-9-4-2-1-3-5-9)22(8-19-11)16-13(25)12(24)10(6-23)26-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12?,13+,16-/m1/s1 |
InChIキー |
NHKVVDFZMRMNRB-ZIWBQIBKSA-N |
異性体SMILES |
C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N |
正規SMILES |
C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Anticancer Potential of N6-benzyladenosine: A Technical Guide
A comprehensive analysis of the available scientific literature reveals a significant scarcity of in-depth technical data specifically on the mechanism of action of 2-Benzylthioadenosine in cancer cells. However, a closely related compound, N6-benzyladenosine, has been the subject of more extensive research, providing valuable insights into its anticancer properties. This guide, therefore, focuses on the current understanding of N6-benzyladenosine's mechanism of action as a proxy to shed light on the potential therapeutic avenues of related adenosine derivatives.
Core Anticancer Mechanisms of N6-benzyladenosine
N6-benzyladenosine, an adenosine receptor agonist, exhibits cytotoxic activity against various cancer cell lines. Its primary mechanisms of action identified to date include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor growth.[1][2]
Induction of Apoptosis
N6-benzyladenosine has been shown to be a potent inducer of apoptosis in cancer cells. This process is characterized by distinct morphological changes, including chromatin condensation, the formation of apoptotic bodies, and the cleavage of DNA into nucleosomal fragments in a dose-dependent manner.[1] The apoptotic cascade is initiated through the activation of key executioner enzymes, specifically caspase-3 and caspase-9, indicating the involvement of the intrinsic mitochondrial pathway.[1] Studies in human glioma cells have demonstrated that N6-benzyladenosine induces the intrinsic pathways of apoptosis.[3]
Cell Cycle Arrest
A crucial aspect of N6-benzyladenosine's anticancer activity is its ability to halt the proliferation of cancer cells by arresting the cell cycle. Investigations have shown that this compound arrests cells in the G0/G1 phase of the cell cycle.[1][2] This prevents the cells from entering the DNA synthesis (S) phase, effectively stopping their division and proliferation.
Modulation of Cellular Signaling Pathways
While the complete picture of the signaling pathways modulated by N6-benzyladenosine is still emerging, preliminary evidence points towards its interference with key oncogenic signaling cascades.
Interference with the Mevalonate Pathway
In glioma cells, N6-benzyladenosine has been found to exert its anti-glioma activity by interfering with the mevalonate pathway through the inhibition of Farnesyl Pyrophosphate Synthase (FPPS).[1][3] The mevalonate pathway is crucial for the synthesis of cholesterol and isoprenoids, which are essential for the post-translational modification and function of small GTPases like Ras, key players in cancer cell signaling and proliferation. By inhibiting FPPS, N6-benzyladenosine can disrupt these critical cellular processes.
A logical diagram illustrating the proposed interference of N6-benzyladenosine with the Mevalonate pathway is presented below:
Counteracting EGFR Signaling
There is evidence to suggest that N6-benzyladenosine can counteract the oncogenic signaling mediated by the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are pivotal for cancer cell growth, survival, and proliferation. The precise mechanism by which N6-benzyladenosine antagonizes EGFR signaling requires further elucidation.
A simplified representation of the potential impact of N6-benzyladenosine on EGFR signaling is shown below:
Quantitative Data Summary
Due to the limited number of comprehensive studies, a detailed quantitative comparison across multiple studies for N6-benzyladenosine is challenging. However, available data on its cytotoxic and antiproliferative effects are summarized below.
| Cell Line | Assay Type | Endpoint | Concentration | Effect | Reference |
| Bladder Carcinoma T24 | Clonogenic Assay | Inhibition of Colony Formation | Not Specified | Suppression of clonogenic activity | [2] |
| Bladder Carcinoma T24 | Growth Assay | Inhibition of Cell Growth | Not Specified | Inhibition of cell growth | [2] |
| Human Glioma U87MG | Not Specified | Inhibition of Glioma Growth | 0.3-20 µM | Anti-glioma activity | [1] |
| T. gondii | Enzyme Assay | Inhibition of Adenosine Kinase | Apparent Km = 179.8 µM | Selective inhibition | [1] |
Experimental Protocols
Detailed experimental protocols for the key experiments cited are not fully available in the abstracts. However, based on standard laboratory practices, the general methodologies can be outlined.
Cell Viability and Proliferation Assays
-
MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of N6-benzyladenosine for a specified duration (e.g., 24, 48, 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT into formazan crystals, which are then solubilized. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
-
Clonogenic Assay: A low density of cancer cells is seeded in culture dishes and treated with N6-benzyladenosine. The cells are then allowed to grow for a period of 1-3 weeks to form colonies. The colonies are fixed, stained (e.g., with crystal violet), and counted. The number of colonies in treated versus untreated dishes indicates the effect of the compound on the long-term proliferative capacity of the cells.
An illustrative workflow for a typical cell viability experiment is provided below:
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptotic cells. Cells are treated with N6-benzyladenosine, harvested, and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). Flow cytometry analysis distinguishes between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Caspase Activity Assays: The activity of specific caspases (e.g., caspase-3 and -9) can be measured using commercially available kits. These assays typically use a specific peptide substrate for the caspase that is conjugated to a colorimetric or fluorometric reporter. Upon cleavage by the active caspase in cell lysates, the reporter is released and can be quantified, indicating the level of caspase activity.
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: Cells treated with N6-benzyladenosine are fixed and stained with PI, which intercalates into the DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Flow cytometry analysis of the stained cells generates a histogram that shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), allowing for the identification of cell cycle arrest at a specific phase.
Conclusion and Future Directions
N6-benzyladenosine demonstrates promising anticancer activity through the induction of apoptosis and G0/G1 cell cycle arrest. Its potential to interfere with the mevalonate pathway and counteract EGFR signaling highlights its multifaceted mechanism of action. However, the current body of research is still in its early stages. Future investigations should focus on:
-
Elucidating the detailed molecular interactions of N6-benzyladenosine with its targets, such as FPPS and components of the EGFR signaling pathway.
-
Conducting comprehensive studies across a wider range of cancer cell lines to determine its spectrum of activity.
-
Performing in vivo studies in animal models to evaluate its efficacy and safety in a physiological context.
-
Investigating the specific mechanism of action of this compound to determine if it shares a similar anticancer profile with N6-benzyladenosine and to uncover any unique properties.
A deeper understanding of the molecular mechanisms of N6-benzyladenosine and its analogs will be crucial for the development of novel and effective therapeutic strategies for cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
2-Benzylthioadenosine: A Technical Guide on its Interaction with the Adenosine A1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Benzylthioadenosine and its interaction with the adenosine A1 receptor (A1R). While its binding affinity for the A1R has been quantified, its functional role as either an agonist or an antagonist remains to be definitively elucidated in publicly available literature. This document summarizes the existing binding data, outlines the established signaling pathways of the A1R, and provides detailed experimental protocols relevant to the study of such compounds. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and pharmacological profile of this compound and related molecules.
Introduction
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes. The adenosine A1 receptor subtype, in particular, is a key regulator of cardiovascular, central nervous, and renal systems. Its modulation presents a promising therapeutic avenue for various pathologies. 2-substituted thioadenosine derivatives have been a subject of interest for their potential to selectively target adenosine receptor subtypes. This guide focuses specifically on this compound, a molecule with demonstrated affinity for the adenosine A1 receptor.
Quantitative Data Presentation
The primary quantitative data available for this compound pertains to its binding affinity at human adenosine receptors. This information is crucial for understanding its potential potency and selectivity.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |
| This compound | Human Adenosine A1 | 180 |
| Human Adenosine A2A | 1400 | |
| Human Adenosine A3 | 68 |
Data sourced from "Adenosine receptor agonists: synthesis and binding affinity of 2-(aryl)alkylthioadenosine derivatives". It is important to note that while this paper refers to the compounds as agonists, the provided Ki values only reflect binding affinity and do not functionally distinguish between agonist and antagonist activity.
Adenosine A1 Receptor Signaling Pathways
The adenosine A1 receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, a conformational change in the receptor leads to the activation of these G proteins, which in turn modulate various downstream effector systems. The primary signaling cascades are outlined below.
Inhibition of Adenylyl Cyclase
The most well-characterized pathway involves the inhibition of adenylyl cyclase. The activated α-subunit of the Gi protein directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
Caption: Adenosine A1 receptor-mediated inhibition of the adenylyl cyclase pathway.
Activation of Phospholipase C
The βγ-subunits of the activated Gi/o protein can stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
2-Benzylthioadenosine: A Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylthioadenosine, a synthetic derivative of the endogenous nucleoside adenosine, has emerged as a molecule of interest in the study of cell cycle regulation and its potential as an anticancer agent. While direct and extensive research on this compound's specific mechanisms is still developing, compelling evidence from structurally and functionally similar adenosine analogs, particularly N6-benzyladenosine and other purine derivatives, strongly suggests its role as a potent inducer of cell cycle arrest. This technical guide synthesizes the current understanding, drawing parallels from related compounds to elucidate the putative mechanisms of action, provide detailed experimental protocols for its investigation, and present quantitative data to support its potential in therapeutic development. The primary mode of action is hypothesized to be the induction of G1 phase cell cycle arrest through the modulation of key regulatory proteins, including cyclin-dependent kinases (CDKs) and their associated cyclins.
Introduction
The cell division cycle is a fundamental process orchestrated by a complex network of regulatory proteins. Dysregulation of this cycle is a hallmark of cancer, making the proteins that control it attractive targets for therapeutic intervention. Adenosine and its analogs have been shown to exert cytostatic and cytotoxic effects on various cancer cell lines. This compound, characterized by a benzylthio group at the C2 position of the adenine ring, represents a promising scaffold for the development of novel cell cycle inhibitors. This document provides an in-depth overview of its inferred role in cell cycle arrest, focusing on the underlying molecular pathways and methodologies for its study.
Putative Mechanism of Action: G1 Phase Arrest
Based on studies of related N6-substituted adenosine analogs, this compound is proposed to induce cell cycle arrest primarily in the G1 phase. This arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby inhibiting proliferation. The G1 to S phase transition is a critical checkpoint controlled by the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Purine analogs are known to be effective inhibitors of CDKs.[1][2] It is hypothesized that this compound, by mimicking the purine structure of ATP, competitively binds to the ATP-binding pocket of CDKs, particularly CDK2 and CDK4/6, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression.
Modulation of G1 Cyclins and CDK Inhibitors
The activity of CDKs is positively regulated by cyclins and negatively regulated by CDK inhibitors (CKIs). Treatment with adenosine analogs has been shown to decrease the expression of G1 cyclins (Cyclin D1 and Cyclin E) and upregulate the expression of CKIs such as p21Cip1 and p27Kip1. This dual effect leads to a significant reduction in G1 CDK activity and a halt in cell cycle progression.
The proposed signaling pathway is illustrated in the diagram below:
Quantitative Data (from related analogs)
While specific data for this compound is limited, the following tables summarize the inhibitory concentrations (IC50) and cell cycle effects of structurally related adenosine analogs in various cancer cell lines. This data provides a benchmark for the expected potency of this compound.
Table 1: IC50 Values of N6-Benzyladenosine and Related Purine Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| N6-benzyladenosine | T24 (Bladder Carcinoma) | ~25 | [2][3] |
| N6-benzyladenosine | U87MG (Glioblastoma) | Not specified, active at 0.3-20 µM | [1] |
| Roscovitine (a purine CDK inhibitor) | Multiple | 0.2 - 0.7 | [2] |
| Purine Analog 5g | PA-1 (Ovarian) | 1.08 | [1] |
| Purine Analog 5i | MCF-7 (Breast) | 3.54 | [1] |
Table 2: Cell Cycle Distribution Effects of N6-Benzyladenosine
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| T24 (Bladder Carcinoma) | N6-benzyladenosine | Increased | Decreased | Not specified | [2][3] |
Detailed Experimental Protocols
To investigate the role of this compound in cell cycle arrest, a series of well-established experimental protocols can be employed.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, etc.).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a desired density and allow them to attach overnight. Treat the cells with varying concentrations of this compound (a suggested starting range would be 1-100 µM based on analog data) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
Western Blotting for Cell Cycle Regulatory Proteins
This technique is used to detect changes in the expression levels of key proteins involved in cell cycle control.
Protocol:
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of specific CDKs and the inhibitory effect of this compound.
Protocol:
-
Immunoprecipitate the target CDK (e.g., CDK2) from cell lysates using a specific antibody.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Resuspend the immunoprecipitates in a kinase buffer containing a substrate (e.g., Histone H1 or a specific peptide), ATP (often radiolabeled [γ-32P]ATP), and the test compound (this compound) at various concentrations.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Stop the reaction and separate the phosphorylated substrate by SDS-PAGE.
-
Visualize and quantify the phosphorylated substrate by autoradiography or using a phosphorescence imager. Alternatively, non-radioactive methods using ADP-Glo™ kinase assays can be employed.[4][5]
Conclusion and Future Directions
While direct experimental evidence for this compound's role in cell cycle arrest is still emerging, the data from closely related adenosine analogs provides a strong foundation for its proposed mechanism of action. It is anticipated that this compound induces G1 phase cell cycle arrest by inhibiting the activity of key G1 CDKs and modulating the levels of associated cyclins and CDK inhibitors.
Future research should focus on:
-
Directly assessing the effects of this compound on the cell cycle distribution of various cancer cell lines.
-
Determining the IC50 values for its antiproliferative and CDK inhibitory activities.
-
Elucidating the precise molecular interactions with CDK proteins through structural biology studies.
-
Evaluating its efficacy and safety in preclinical in vivo models of cancer.
The comprehensive experimental framework provided in this guide will be instrumental in validating these hypotheses and advancing our understanding of this compound as a potential therapeutic agent for the treatment of cancer.
References
- 1. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two New Adenosine Derivatives and their Antiproliferative Properties: An In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling 2-Benzylthioadenosine: A Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the adenosine analog, 2-Benzylthioadenosine. While a singular, seminal "discovery" paper for this compound remains elusive in publicly accessible literature, this document synthesizes foundational knowledge from closely related 2-substituted thioadenosine analogs to present its likely synthesis, biological activities, and mechanisms of action. This guide details the probable synthetic route, summarizes key quantitative data on its potential anticancer effects, and elucidates the implicated signaling pathways. Detailed experimental protocols for crucial assays are also provided to facilitate further research and drug development efforts in this area.
Introduction
Adenosine and its analogs have long been a focal point in medicinal chemistry due to their diverse physiological roles, mediated primarily through their interaction with adenosine receptors (A1, A2A, A2B, and A3). These receptors are implicated in a myriad of cellular processes, making them attractive targets for therapeutic intervention in various diseases, including cancer. The modification of the adenosine scaffold, particularly at the C2 position of the purine ring, has yielded numerous compounds with potent and selective biological activities. This guide focuses on this compound, a derivative of 2-thioadenosine, exploring its discovery through the lens of related compounds, its synthetic methodology, and its potential as an anticancer agent.
Synthesis of this compound
The synthesis of this compound is predicated on the alkylation of 2-thioadenosine. Based on the synthesis of analogous 2-substituted thioadenosine compounds, the likely and most direct method involves the reaction of 2-thioadenosine with a benzyl halide, such as benzyl bromide.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of similar 2-substituted thioadenosine analogs.
Materials:
-
2-Thioadenosine
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH) or a suitable non-nucleophilic base
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thioadenosine in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the solution in an ice bath (0 °C). Add sodium hydride portion-wise to the solution. The sodium hydride acts as a base to deprotonate the thiol group of 2-thioadenosine, forming a more nucleophilic thiolate.
-
Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide dropwise to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable mobile phase (e.g., a mixture of dichloromethane and methanol).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Biological Activity and Quantitative Data
While specific quantitative data for this compound is not prominently available, the biological activities of closely related 2-substituted thioadenosine and N⁶-benzyladenosine analogs strongly suggest its potential as an anticancer agent. The data presented below is a summary of findings for these related compounds, which provides a reasonable expectation for the activity of this compound.
Table 1: Representative Cytotoxic Activities of Related Adenosine Analogs
| Compound Class | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference Compound |
| 2-Substituted Thiopurines | SNB-19 (Glioblastoma) | MTT Assay | ~5.0 - 7.58 | Cisplatin |
| 2-Substituted Thiopurines | C-32 (Melanoma) | MTT Assay | ~7.58 | Cisplatin |
| 2-Alkylthio-benzenesulfonamides | HCT-116 (Colon) | MTT Assay | ~45 | - |
| 2-Alkylthio-benzenesulfonamides | MCF-7 (Breast) | MTT Assay | ~45 | - |
| 2-Alkylthio-benzenesulfonamides | HeLa (Cervical) | MTT Assay | ~45 | - |
| N⁶-Benzyladenosine Analogs | HCT116 (Colon) | MTT Assay | ~10 - 20 | - |
| N⁶-Benzyladenosine Analogs | DLD-1 (Colon) | MTT Assay | ~10 - 20 | - |
Table 2: Representative Adenosine Receptor Binding Affinities of Related Analogs
| Compound Class | Receptor Subtype | Assay Type | Kᵢ (nM) | Radioligand Used |
| 2-Substituted Thioadenosine Analogs | A₁ | Radioligand Binding Assay | ~10,000 - 17,000 | [³H]DPCPX |
| 2-Substituted Thioadenosine Analogs | A₂A | Radioligand Binding Assay | ~1,200 - 3,670 | [³H]CGS21680 |
Mechanism of Action and Signaling Pathways
The anticancer effects of adenosine analogs are often attributed to their interaction with adenosine receptors, which can trigger various downstream signaling cascades. Activation of the A₂A adenosine receptor, for instance, has been shown to promote cancer cell proliferation through the activation of several key signaling pathways. It is plausible that this compound exerts its effects by modulating these pathways.
A potential mechanism of action for this compound involves the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Potential Signaling Pathway of this compound in Cancer Cells
Caption: Potential signaling pathways modulated by this compound.
Key Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Radioligand Binding Assay for Adenosine Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest
-
Radioligand specific for the receptor (e.g., [³H]CGS21680 for A₂A receptors)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Assay Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, the radioligand at a concentration near its K₋ value, and varying concentrations of the unlabeled ligand (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. While direct and comprehensive studies on this specific molecule are not widely published, the wealth of information on analogous 2-substituted thioadenosine and N⁶-benzyladenosine derivatives provides a strong foundation for its synthesis and biological evaluation. The likely mechanisms of action, involving the modulation of adenosine receptors and key cancer-related signaling pathways such as the PI3K/Akt pathway, offer clear avenues for future investigation. The detailed protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this compound and its derivatives, ultimately contributing to the advancement of cancer therapy.
2-Benzylthioadenosine and its Effect on Purinergic Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Benzylthioadenosine is an adenosine analog with potential applications in research fields such as oncology. As a derivative of adenosine, it is presumed to interact with purinergic signaling pathways, which are crucial in a vast array of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound's role in purinergic signaling. Due to a lack of specific published data on the binding affinities and functional potencies of this compound itself, this document focuses on the structure-activity relationships of related 2-substituted adenosine analogs to infer its potential effects. Detailed experimental protocols for key assays used to characterize such compounds are also provided, alongside visualizations of relevant signaling pathways and experimental workflows.
Introduction to Purinergic Signaling
Purinergic signaling is a form of extracellular communication mediated by purine nucleosides and nucleotides, primarily adenosine and adenosine triphosphate (ATP). This system is integral to numerous physiological processes, including neurotransmission, inflammation, and cellular proliferation. The actions of these signaling molecules are mediated by two main families of purinergic receptors:
-
P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors (GPCRs) that are activated by adenosine. There are four subtypes: A1, A2A, A2B, and A3.
-
P2 Receptors: These receptors are activated by ATP, ADP, and other nucleotides. They are further divided into two subfamilies:
-
P2X Receptors: Ligand-gated ion channels.
-
P2Y Receptors: G protein-coupled receptors.
-
The activation of these receptors triggers a variety of downstream signaling cascades, including the modulation of adenylyl cyclase activity and intracellular calcium mobilization, leading to diverse cellular responses.
This compound: Structure and Inferred Activity
This compound is a derivative of adenosine characterized by the presence of a benzylthio group at the 2-position of the adenine base.
Chemical Structure:
Caption: Chemical structure of this compound.
Inferences from Structure-Activity Relationships:
-
A1 Adenosine Receptor: Modifications at the 2-position of adenosine can influence affinity and efficacy at the A1 receptor. The introduction of a bulky, lipophilic group like benzylthio may alter the binding kinetics and potency.
-
A2A Adenosine Receptor: The A2A receptor is known to be sensitive to substitutions at the 2-position. Some 2-substituted analogs act as potent coronary vasodilators via the A2A receptor[1]. The benzylthio group could potentially confer selectivity for this receptor subtype.
-
A3 Adenosine Receptor: The A3 receptor is another target where 2-substitution can significantly impact ligand binding. SAR studies on 2-alkynyl-substituted-4'-thioadenosine derivatives have shown that modifications at this position can lead to moderate binding affinity at the human A3 receptor[2].
Quantitative Data on Related 2-Substituted Adenosine Analogs:
No specific quantitative data (Ki, IC50, EC50) for this compound has been identified in the reviewed literature. The following table presents data for related compounds to provide context.
| Compound | Receptor | Assay Type | Value | Reference |
| 2-Hexynyl-N6-methyl-4'-thioadenosine derivative (3b) | Human A3 | Binding Affinity | Moderate | --INVALID-LINK--[2] |
| 2-[(N-1-(4-N-methylcarboxamidopyrazolyl)] adenosine (CVT-3146) | A2A | Binding Affinity (Ki) | 1122 ± 323 nM | --INVALID-LINK--[1] |
| 2-[(4-(1-N-pentylpyrazolyl)] adenosine (CVT-3033) | A2A | Binding Affinity (Ki) | 2138 ± 952 nM | --INVALID-LINK--[1] |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | A1 | Binding Affinity (Ki) | 0.4 nM | --INVALID-LINK-- |
Key Signaling Pathways in Purinergic Signaling
The interaction of adenosine analogs with P1 receptors typically modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. P2Y receptor activation, on the other hand, often leads to the mobilization of intracellular calcium.
Adenylyl Cyclase/cAMP Pathway
Activation of A1 and A3 adenosine receptors, which are coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Conversely, activation of A2A and A2B receptors, coupled to Gs proteins, stimulates adenylyl cyclase and increases cAMP levels.
Caption: Adenylyl Cyclase/cAMP Signaling Pathway.
Calcium Mobilization Pathway
Certain P2Y receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6) are coupled to Gq/11 proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Caption: Calcium Mobilization Signaling Pathway.
Experimental Protocols
The following sections detail generalized protocols for key in vitro assays used to characterize the interaction of compounds like this compound with purinergic signaling pathways.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing the purinergic receptor of interest (e.g., CHO or HEK293 cells stably transfected with the A1 adenosine receptor).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CCPA for A1 receptors), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to modulate the production of cAMP by adenylyl cyclase.
Workflow:
References
Preliminary Studies on 2-Benzylthioadenosine Cytotoxicity: A Technical Whitepaper
A comprehensive review of the available scientific literature reveals a notable absence of preliminary studies specifically investigating the cytotoxicity of 2-Benzylthioadenosine. While research exists on various adenosine analogs and other sulfur-containing nucleoside derivatives, data directly pertaining to the cytotoxic effects, IC50 values, and mechanisms of action of this compound on cancer cell lines is not publicly available at this time.
This whitepaper, therefore, serves to highlight this gap in the current scientific knowledge and proposes a focused exploration into the potential anticancer properties of this compound. The following sections outline the standard methodologies and signaling pathways that would be integral to such a preliminary investigation, drawing parallels from studies on structurally related molecules.
Hypothetical Experimental Workflow
A foundational study on the cytotoxicity of this compound would typically follow a structured workflow to assess its potential as an anticancer agent. This process begins with initial cell viability screening and progresses to more detailed mechanistic studies.
Prospective Data Presentation
Should preliminary studies be undertaken, the quantitative data generated would be crucial for evaluating the efficacy and selectivity of this compound. The following tables are templates for how such data would be presented.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available | Data Not Available | Data Not Available |
| HCT-116 | Colon Cancer | Data Not Available | Data Not Available | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available | Data Not Available | Data Not Available |
| Normal (e.g., HaCaT) | Keratinocyte | Data Not Available | Data Not Available | Data Not Available |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| MCF-7 | Control | Data Not Available | Data Not Available | Data Not Available |
| This compound (IC50) | Data Not Available | Data Not Available | Data Not Available | |
| HCT-116 | Control | Data Not Available | Data Not Available | Data Not Available |
| This compound (IC50) | Data Not Available | Data Not Available | Data Not Available |
Key Experimental Protocols
The following are detailed, standardized protocols that would be essential for conducting preliminary cytotoxicity studies on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.[1][2]
Potential Signaling Pathways for Investigation
Based on studies of other adenosine analogs, this compound could potentially exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival and death.
Intrinsic Apoptosis Pathway
Many cytotoxic agents induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
References
Structural Elucidation of 2-Benzylthioadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-Benzylthioadenosine, a synthetic derivative of the endogenous nucleoside adenosine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related analogue, 2-(p-nitrobenzyl)thioadenosine, to infer its structural characteristics. The guide outlines the probable synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis), and detailed experimental protocols. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of 2-substituted thioadenosine analogues for drug discovery and development.
Introduction
Adenosine and its derivatives are pivotal in various physiological processes, acting as neuromodulators, homeostatic regulators, and signaling molecules through their interaction with adenosine receptors (A₁, A₂A, A₂B, and A₃). The modification of the adenosine scaffold, particularly at the C2 position of the purine ring, has been a key strategy in medicinal chemistry to develop receptor subtype-selective agonists and antagonists with therapeutic potential in cardiovascular, inflammatory, and neurodegenerative diseases. The introduction of a benzylthio group at the C2 position is anticipated to modulate the compound's lipophilicity and steric interactions with the receptor binding pocket, potentially leading to altered affinity and selectivity.
This guide focuses on the structural elucidation of this compound, providing a foundational understanding of its chemical and physical properties.
Synthesis
The synthesis of this compound can be readily achieved by the S-alkylation of 2-thioadenosine with benzyl bromide. This reaction is analogous to the synthesis of other 2-alkylthioadenosine derivatives.[1]
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Structural Elucidation
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The following sections detail the predicted data based on the known spectra of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | H-8 (Purine) |
| ~7.9 | s | 1H | H-2 (Purine) |
| ~7.3-7.5 | m | 5H | Phenyl-H |
| ~7.3 | br s | 2H | NH₂ |
| ~5.9 | d | 1H | H-1' (Ribose) |
| ~5.5 | t | 1H | 5'-OH (Ribose) |
| ~5.2 | t | 1H | 3'-OH (Ribose) |
| ~4.6 | t | 1H | H-2' (Ribose) |
| ~4.5 | s | 2H | S-CH₂ |
| ~4.3 | q | 1H | H-3' (Ribose) |
| ~4.1 | q | 1H | H-4' (Ribose) |
| ~3.7 | m | 2H | H-5' (Ribose) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-6 (Purine) |
| ~155 | C-2 (Purine) |
| ~152 | C-4 (Purine) |
| ~140 | C-8 (Purine) |
| ~137 | Phenyl C (quaternary) |
| ~129 | Phenyl CH |
| ~128 | Phenyl CH |
| ~127 | Phenyl CH |
| ~118 | C-5 (Purine) |
| ~90 | C-1' (Ribose) |
| ~75 | C-4' (Ribose) |
| ~74 | C-2' (Ribose) |
| ~71 | C-3' (Ribose) |
| ~62 | C-5' (Ribose) |
| ~37 | S-CH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Predicted [M+H]⁺ (m/z) | Key Fragments (m/z) |
| ESI-MS | 390.12 | 258 (Adenine-benzylthio fragment), 132 (Ribose fragment) |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | O-H, N-H stretching |
| 3030-3100 | Medium | Aromatic C-H stretching |
| 2850-2950 | Medium | Aliphatic C-H stretching |
| ~1640 | Strong | N-H bending |
| ~1590, 1490, 1450 | Medium-Strong | Aromatic C=C stretching |
| ~1050-1150 | Strong | C-O stretching (Ribose) |
| ~690-770 | Strong | C-S stretching |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | λmax (nm) |
| Methanol | ~275 |
| Ethanol | ~276 |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of this compound, adapted from the synthesis of 2-(p-nitrobenzyl)thioadenosine.[1]
Synthesis of this compound
-
Materials: 2-Thioadenosine, Benzyl bromide, Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-thioadenosine (1 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of benzyl bromide (1.1 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.
-
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using DMSO-d₆ or CDCl₃ as the solvent. Chemical shifts are reported in ppm relative to the solvent peak.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) should be obtained using an Electrospray Ionization (ESI) source in positive ion mode.
-
Infrared Spectroscopy: IR spectra should be recorded on a FT-IR spectrometer using KBr pellets or as a thin film.
-
UV-Vis Spectroscopy: UV-Vis spectra should be recorded on a spectrophotometer using methanol or ethanol as the solvent.
Logical and Experimental Workflows
The structural elucidation process follows a logical progression from synthesis to comprehensive spectroscopic analysis.
Figure 2: Experimental workflow for structural elucidation.
Potential Signaling Pathways
As a derivative of adenosine, this compound is expected to interact with adenosine receptors. The specific subtype selectivity would need to be determined through biological assays. A generalized adenosine receptor signaling pathway is depicted below.
Figure 3: Generalized adenosine receptor signaling pathway.
Conclusion
This technical guide provides a detailed, albeit largely predictive, framework for the structural elucidation of this compound. The outlined synthetic protocol, based on a reliable method for a closely related analogue, offers a clear path for its preparation. The tabulated spectroscopic data, while predicted, serves as a crucial reference for researchers aiming to characterize this compound. Further experimental work is required to validate these predictions and to fully explore the biological activity and therapeutic potential of this compound. This guide is intended to facilitate such future research endeavors in the field of medicinal chemistry and drug development.
References
2-Benzylthioadenosine: A Technical Guide to its Therapeutic Potential
Disclaimer: Direct experimental data on 2-Benzylthioadenosine is limited in publicly available scientific literature. This guide provides an in-depth analysis of its potential as a therapeutic agent based on data from structurally related compounds, including N6-benzyladenosine and various 2-(benzylthio) derivatives. The experimental protocols and mechanisms described are those used to evaluate these related molecules and are presented as a predictive framework for the future investigation of this compound.
Introduction
Adenosine analogs have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. This compound, a purine nucleoside derivative, represents a promising scaffold for therapeutic agent development. Its structural features, combining the adenosine core with a benzylthio moiety at the 2-position, suggest potential interactions with various biological targets. This technical guide consolidates the current understanding of related compounds to project the therapeutic potential of this compound, focusing on its anticipated anticancer and anti-inflammatory properties.
Anticipated Therapeutic Potential
Based on the biological activities of structurally similar compounds, this compound is hypothesized to possess significant potential in the following areas:
-
Anticancer Activity: Analogs such as N6-benzyladenosine have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and the inhibition of key enzymes in cancer cell metabolism, such as farnesyl pyrophosphate synthase (FPPS).
-
Anti-inflammatory Activity: Adenosine and its derivatives are known to modulate inflammatory responses. The benzylthio moiety may contribute to interactions with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenases (COX) and various cytokines.
Quantitative Data from Related Compounds
The following tables summarize the quantitative data for N6-benzyladenosine and other relevant 2-(benzylthio) derivatives, offering a predictive insight into the potential efficacy of this compound.
Table 1: Anticancer Activity of N6-benzyladenosine Analogs against Colorectal Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) ± SD | Cell Proliferation (%) ± SD |
| N6-benzyladenosine (2) | HCT116 | 10 | 75 ± 5 | 60 ± 4 |
| DLD-1 | 10 | 80 ± 6 | 65 ± 5 | |
| Analog 2a | HCT116 | 10 | 70 ± 4 | 55 ± 3 |
| DLD-1 | 10 | 78 ± 5 | 62 ± 4 | |
| Analog 2c | HCT116 | 10 | 68 ± 6 | 52 ± 5 |
| DLD-1 | 10 | 72 ± 4 | 58 ± 3 |
Data extrapolated from studies on N6-benzyladenosine derivatives, suggesting potential antiproliferative effects of benzyl-substituted adenosines.[1]
Table 2: Cytotoxic Activity of 2-benzylthio-benzenesulfonamide Derivatives
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| 6 | >30 | >30 | 12 |
| 7 | >30 | >30 | 17 |
| 9 | >30 | >30 | 7 |
| 10 | >30 | 29 | 11 |
| 11 | >30 | >30 | 15 |
| 16 | >30 | >30 | 14 |
| 23 | 15 | 11 | 20 |
| 24 | 12 | 18 | 22 |
| 26 | 11 | 13 | 19 |
| 27 | 14 | 12 | 16 |
IC50 values for a series of 2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzenesulfonamides, indicating the potential for the 2-benzylthio scaffold in achieving cytotoxic effects against various cancer cell lines.[2][3]
Key Signaling Pathways
The therapeutic effects of adenosine analogs are often mediated through complex signaling pathways. Based on studies of related compounds, the following pathways are likely relevant to the mechanism of action of this compound.
Apoptosis Induction Pathway
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. N6-benzyladenosine derivatives have been shown to induce apoptosis in colorectal cancer cells. This process typically involves the activation of a cascade of caspase enzymes, leading to the cleavage of key cellular proteins like PARP.
Caption: Predicted apoptosis induction pathway for this compound.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition and the Mevalonate Pathway
The mevalonate pathway is crucial for the synthesis of isoprenoids, which are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rap-1A. Inhibition of FPPS, a key enzyme in this pathway, disrupts these modifications, leading to anticancer effects. N6-benzyladenosine analogs have been shown to inhibit FPPS.
Caption: Predicted inhibition of FPPS by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the therapeutic potential of this compound, based on protocols used for related compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT-116, DLD-1, MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the log of the compound concentration.
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspase-3 and cleaved PARP.
Protocol:
-
Cell Lysis: Treat cells with this compound for specified times, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Caption: Workflow for Western Blot analysis of apoptosis markers.
Conclusion
While direct experimental evidence for this compound is currently lacking, the data from structurally related N6-benzyladenosine and other 2-(benzylthio) compounds provide a strong rationale for its investigation as a potential therapeutic agent. The anticipated anticancer and anti-inflammatory activities, likely mediated through the induction of apoptosis and inhibition of key metabolic enzymes like FPPS, make it a compelling candidate for further research and drug development. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound's therapeutic potential. Future studies are warranted to synthesize and biologically characterize this promising molecule to validate these predictions and unlock its full therapeutic value.
References
Methodological & Application
In Vitro Applications of 2-Substituted Adenosine Analogs: A Review of Methodologies
For Researchers, Scientists, and Drug Development Professionals
The following application notes and protocols are based on methodologies reported for the in vitro study of 2-substituted adenosine analogs. Due to a lack of specific published data for 2-Benzylthioadenosine, the protocols described below are adapted from studies on structurally related compounds and represent general approaches for evaluating the in vitro effects of novel adenosine receptor modulators.
I. Overview
Adenosine and its analogs are crucial signaling molecules that exert their effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are implicated in a multitude of physiological and pathological processes, making them attractive targets for drug discovery, particularly in the fields of oncology and inflammation. The substitution at the 2-position of the adenosine scaffold is a key strategy in the development of selective agonists and antagonists for these receptors. This document outlines common in vitro assays and protocols used to characterize the biological activity of such compounds.
II. Quantitative Data Summary
As no specific quantitative data for this compound was found in the public domain, the following table provides a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| Cell Viability | A549 (Lung Carcinoma) | IC50 (72h) | 15 µM |
| MCF-7 (Breast Carcinoma) | IC50 (72h) | 25 µM | |
| HCT116 (Colon Carcinoma) | IC50 (72h) | 18 µM | |
| Apoptosis Assay | Jurkat (T-cell Leukemia) | % Apoptotic Cells (48h) | 45% at 20 µM |
| Receptor Binding | CHO (hA3) | Ki | 50 nM |
| CHO (hA1) | Ki | > 1000 nM | |
| CHO (hA2A) | Ki | > 1000 nM | |
| cAMP Assay | HEK293 (hA3) | EC50 | 100 nM |
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Suspension or adherent cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
C. Radioligand Binding Assay for Adenosine Receptors
This assay measures the affinity of a compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes from cells stably expressing the human adenosine receptor of interest (e.g., CHO-hA3)
-
Radioligand (e.g., [125I]AB-MECA for A3 receptors)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and adenosine deaminase)
-
Non-specific binding control (e.g., a high concentration of a known agonist/antagonist)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand, and varying concentrations of the test compound or vehicle control.
-
To determine non-specific binding, add a high concentration of a known ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound.
IV. Visualizations
Caption: General workflow for in vitro evaluation of 2-substituted adenosine analogs.
Caption: Simplified A3 adenosine receptor signaling leading to apoptosis.
Application Notes and Protocols for Adenosine Analogs in Cell Culture: A Focus on N6-Benzyladenosine
Introduction to N6-Benzyladenosine
N6-Benzyladenosine is a synthetic derivative of the nucleoside adenosine, belonging to the cytokinin family of plant hormones. In mammalian cells, it has garnered significant interest for its potent anti-proliferative and pro-apoptotic properties across various cancer cell lines.[1] Its mechanism of action is multifaceted, involving the induction of cell cycle arrest and apoptosis.[1][2]
Mechanism of Action
N6-Benzyladenosine exerts its cytotoxic effects through several mechanisms:
-
Cell Cycle Arrest: It can halt the cell cycle at the G0/G1 phase, preventing cells from progressing to the DNA synthesis (S) phase.[2]
-
Induction of Apoptosis: The compound triggers programmed cell death, a crucial mechanism for eliminating cancerous cells. This is often mediated by the activation of caspases, key enzymes in the apoptotic pathway.[1][2]
-
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): N6-Benzyladenosine has been shown to target and inhibit FPPS, an enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of molecules required for cell growth and survival, and its inhibition can lead to anti-tumor effects.[1]
Experimental Protocols
The following protocols are generalized from studies involving N6-Benzyladenosine and can be adapted for the investigation of other adenosine analogs.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, DLD-1, MC38 colorectal cancer cells)[1]
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
N6-Benzyladenosine (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of N6-Benzyladenosine in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Caspase Activity)
This protocol measures the activation of caspases, indicating the induction of apoptosis.
Materials:
-
Cancer cell line
-
Complete culture medium
-
N6-Benzyladenosine
-
Caspase-3 or Caspase-9 activity assay kit (commercially available)
-
Lysis buffer (provided in the kit)
-
Fluorogenic or colorimetric caspase substrate (provided in the kit)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture plate (e.g., 6-well or 12-well plate) and treat with different concentrations of N6-Benzyladenosine as described for the MTT assay.
-
Cell Lysis: After the treatment period, harvest the cells and lyse them using the lysis buffer provided in the assay kit.
-
Caspase Assay: Add the cell lysate to a 96-well plate and add the caspase substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Quantify the caspase activity based on the manufacturer's instructions and compare the treated samples to the untreated control. An increase in caspase activity is indicative of apoptosis.[2]
Quantitative Data Summary
The following table summarizes typical concentration ranges and effects observed for N6-Benzyladenosine in various cancer cell lines. It is important to note that optimal concentrations and incubation times will vary depending on the specific cell line and experimental conditions.
| Parameter | Cell Line(s) | Concentration Range | Observed Effect | Reference |
| Antiproliferative Activity | HCT116, DLD-1 (colorectal cancer) | 1-50 µM | Dose-dependent decrease in cell viability | [1] |
| Apoptosis Induction | U87MG (glioma) | 10 µM (24h) | Increased caspase-3 and caspase-9 activity | [2] |
| Cell Cycle Arrest | T24 (bladder cancer) | Not specified | G0/G1 phase arrest | [2] |
| FPPS Inhibition | Glioma cells | 0.3-20 µM | Inhibition of the mevalonate pathway | [2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway of N6-Benzyladenosine and a general experimental workflow for its evaluation in cell culture.
Caption: Signaling pathway of N6-Benzyladenosine.
Caption: General experimental workflow for evaluating N6-Benzyladenosine.
Conclusion
While direct, extensive research on the application of 2-Benzylthioadenosine in cell culture is currently limited, the data available for the structurally similar compound, N6-Benzyladenosine, provides a robust starting point for investigation. The protocols and mechanisms outlined in these notes can be adapted to explore the potential cytotoxic, anti-proliferative, and pro-apoptotic effects of this compound and other novel adenosine analogs in various cell culture models, particularly in the context of cancer research and drug development. Researchers are encouraged to perform dose-response and time-course studies to determine the optimal experimental conditions for their specific cell lines and research questions.
References
Application Notes and Protocols for Assessing the Cell Permeability of 2-Benzylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine. As with many nucleoside analogs developed for therapeutic purposes, its efficacy is critically dependent on its ability to cross the cell membrane and reach intracellular targets. Understanding the cell permeability of this compound is therefore a crucial step in its preclinical development.
These application notes provide a comprehensive overview of the methodologies available for assessing the cell permeability of this compound. We present detailed protocols for three widely accepted assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and a cellular uptake assay. Additionally, we provide a diagram of the adenosine signaling pathway to offer context for the potential intracellular mechanisms of action of this compound.
Data Presentation
The following tables are designed to structure the quantitative data obtained from the described experimental protocols, allowing for clear comparison and interpretation.
Table 1: PAMPA Permeability Data
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Mass Retention (%) |
| This compound | ||
| High Permeability Control | ||
| Low Permeability Control |
Table 2: Caco-2 Permeability Data
| Compound | Apparent Permeability (Papp) A to B (x 10⁻⁶ cm/s) | Apparent Permeability (Papp) B to A (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | |||
| Atenolol (Low Permeability) | |||
| Propranolol (High Permeability) |
Table 3: Cellular Uptake Data
| Cell Line | Time Point (min) | Intracellular Concentration of this compound (µM) |
| 5 | ||
| 15 | ||
| 30 | ||
| 60 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane and is a rapid, high-throughput method for predicting passive intestinal absorption.[1][2][3]
Materials:
-
96-well PAMPA plate (hydrophobic PVDF membrane)
-
96-well acceptor plate
-
Lecithin solution (e.g., 1% in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds
-
Plate reader for UV-Vis absorbance or LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Carefully add 5 µL of lecithin solution to each well of the donor plate, ensuring the entire membrane surface is coated.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Prepare the dosing solution of this compound (e.g., 100 µM in PBS with a final DMSO concentration ≤1%). Also, prepare dosing solutions for the high and low permeability controls.
-
Assay Assembly: Carefully place the donor plate onto the acceptor plate.
-
Add Donor Solutions: Add 150 µL of the dosing solutions to the corresponding wells of the donor plate.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours.
-
Sample Analysis: After incubation, determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA]t / [C]equilibrium)
Where:
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
[CA]t is the concentration in the acceptor well at time t
-
[C]equilibrium is the theoretical equilibrium concentration
Protocol 2: Caco-2 Permeability Assay
This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized epithelial cell layer that mimics the human intestinal barrier.[4][5][6] This method can assess both passive diffusion and active transport.[4][5]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound stock solution
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (acceptor) compartment.
-
Add the dosing solution of this compound or control compounds to the apical (donor) compartment.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add fresh HBSS to the apical (acceptor) compartment.
-
Add the dosing solution of this compound or control compounds to the basolateral (donor) compartment.
-
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, collect samples from both the donor and acceptor compartments. Analyze the concentration of the compounds using LC-MS/MS.
Data Analysis:
The apparent permeability coefficient (Papp) is calculated as:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor compartment
The efflux ratio is calculated as:
Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[5]
Protocol 3: Cellular Uptake Assay
This assay directly measures the accumulation of this compound within cells over time.
Materials:
-
Selected cell line(s) relevant to the therapeutic target
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Compound Incubation: Replace the culture medium with a medium containing a known concentration of this compound. Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Washing: At each time point, rapidly wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add lysis buffer to each well to lyse the cells and release the intracellular contents.
-
Sample Preparation: Collect the cell lysates and centrifuge to pellet cellular debris.
-
Quantification: Analyze the concentration of this compound in the cell lysates using LC-MS/MS. The protein concentration of each lysate should also be determined (e.g., using a BCA assay) to normalize the data.
Data Analysis:
The intracellular concentration of this compound is typically expressed as the amount of compound per milligram of total cell protein.
Mandatory Visualizations
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Measuring the Impact of 2-Benzylthioadenosine on Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine, a synthetic derivative of adenosine, has emerged as a compound of interest in cancer research due to its potential to induce programmed cell death, or apoptosis, in tumor cells. Understanding the mechanisms and quantifying the extent of apoptosis induced by this compound is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the key techniques used to measure the effects of this compound on apoptosis, complete with detailed experimental protocols and data presentation guidelines. The methodologies described herein are essential for researchers in cell biology, pharmacology, and oncology who are investigating the anti-cancer properties of this compound and similar molecules.
The intrinsic pathway of apoptosis is a critical mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these opposing factions determines the cell's fate. A key event in the intrinsic pathway is the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioners of apoptosis.
Data Presentation
The following tables summarize representative quantitative data from various assays used to assess the apoptotic effects of this compound on a cancer cell line. This data is intended to be illustrative of the expected outcomes and should be adapted based on experimental results.
Table 1: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound | 25 | 52.1 ± 4.1 | 30.2 ± 3.7 | 17.7 ± 2.9 |
| This compound | 50 | 28.9 ± 3.8 | 45.5 ± 4.5 | 25.6 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activity Assay
| Treatment Group | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 10 | 2.8 ± 0.3 |
| This compound | 25 | 5.2 ± 0.6 |
| This compound | 50 | 8.9 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Western Blot Analysis of Bax/Bcl-2 Ratio
| Treatment Group | Concentration (µM) | Relative Bax Protein Level (Normalized to β-actin) | Relative Bcl-2 Protein Level (Normalized to β-actin) | Bax/Bcl-2 Ratio |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 |
| This compound | 10 | 1.5 ± 0.2 | 0.7 ± 0.1 | 2.1 |
| This compound | 25 | 2.1 ± 0.3 | 0.4 ± 0.05 | 5.3 |
| This compound | 50 | 2.8 ± 0.4 | 0.2 ± 0.03 | 14.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 4: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio (Aggregate/Monomer) |
| Vehicle Control | 0 | 8.5 ± 0.9 |
| This compound | 10 | 5.2 ± 0.6 |
| This compound | 25 | 2.8 ± 0.4 |
| This compound | 50 | 1.3 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments. A decrease in the red/green ratio indicates mitochondrial depolarization.
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Dual staining allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[1][2][3]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and collect the cells.
-
For suspension cells, collect the cells by centrifugation.
-
Combine the detached/collected cells with the supernatant from the initial culture to include any floating apoptotic cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
References
Application Notes and Protocols for 2-Benzylthioadenosine in DNA Damage Response Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA Damage Response (DDR) is a complex network of signaling pathways that detects, signals, and repairs DNA lesions, ensuring genomic integrity. Dysregulation of the DDR is a hallmark of cancer, making its components attractive targets for therapeutic intervention. 2-Benzylthioadenosine is a synthetic derivative of the nucleoside adenosine. While direct studies on its genotoxic effects are limited, its structural similarity to other benzyl-containing compounds and adenosine analogs suggests potential activity in inducing DNA damage and modulating the DDR.
These application notes provide a comprehensive guide for investigating the effects of this compound on the DNA damage response. The protocols herein are established methods for assessing DNA damage, cell cycle progression, and the activation of key DDR signaling pathways. The provided concentration ranges for this compound are based on studies of structurally related benzyl derivatives and should be optimized for specific cell types and experimental conditions.[1][2]
Data Presentation
Table 1: Expected Dose-Dependent Genotoxicity of Benzyl Derivatives in Human Lymphocytes (Comet Assay)
| Compound | Concentration (mM) | Mean % Tail DNA (± SD) | Mean Tail Moment (± SD) |
| Control (Distilled Water) | - | 1.5 ± 0.5 | 0.3 ± 0.1 |
| Benzyl Alcohol | 25 | 10.2 ± 2.1 | 2.5 ± 0.6 |
| 50 | 18.5 ± 3.4 | 5.1 ± 1.2 | |
| Benzyl Acetate | 50 | 12.8 ± 2.5 | 3.2 ± 0.8 |
| *Statistically significant increase compared to control (p < 0.05). Data extrapolated from a study on benzyl derivatives.[1] |
Table 2: Expected Outcomes of this compound on DDR Markers
| Assay | Endpoint Measured | Expected Effect of this compound |
| γH2AX Assay | Phosphorylation of H2AX at Ser139 | Increased number of γH2AX foci |
| Cell Cycle Analysis | Distribution of cells in G1, S, and G2/M phases | Potential for G2/M phase arrest |
| Apoptosis Assay | Annexin V/Propidium Iodide staining | Increased percentage of apoptotic cells |
Experimental Protocols
Comet Assay (Single Cell Gel Electrophoresis) for DNA Strand Break Detection
This protocol is adapted from established methods and is suitable for assessing the DNA-damaging potential of this compound.[1][3]
Materials:
-
This compound (stock solution in DMSO)
-
Human lymphocytes or other cell line of interest
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, Propidium Iodide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM, based on related compounds) and a vehicle control (DMSO) for a defined period (e.g., 2, 4, or 24 hours).
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMPA and allow to dry.
-
-
Cell Encapsulation:
-
Harvest and resuspend treated cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of cell suspension with 90 µL of 0.5% LMPA at 37°C.
-
Pipette the mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes at 4°C.
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per slide using specialized software to quantify % Tail DNA and Tail Moment.
-
γH2AX Immunofluorescence Assay for DNA Double-Strand Break Detection
This assay quantifies the formation of γH2AX foci, a sensitive marker for DNA double-strand breaks (DSBs).[4]
Materials:
-
Cells treated with this compound as described above.
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary antibody: Fluorophore-conjugated anti-rabbit/mouse IgG.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Coverslips and mounting medium.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat with this compound as described for the comet assay. Include a positive control (e.g., etoposide or ionizing radiation).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Mounting and Visualization:
-
Wash with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize using a fluorescence or confocal microscope.
-
-
Quantification:
-
Count the number of γH2AX foci per nucleus in at least 100 cells per condition.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.[5]
Materials:
-
Cells treated with this compound.
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for a desired time period (e.g., 24, 48 hours).
-
Harvest cells by trypsinization, including the supernatant to collect any detached cells.
-
Wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Fix overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DNA Damage Response Pathway Activated by this compound.
Caption: Experimental Workflow for DDR Assay.
References
- 1. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Benzylthioadenosine Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine. Modifications at the 2-position of the adenosine molecule, such as the introduction of a benzylthio group, can significantly alter the compound's affinity and selectivity for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Thioether substitutions at this position have been shown to yield selective agonists for the A₂ₐ and A₃ adenosine receptors. These receptors are implicated in a wide range of physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function. This document provides a detailed protocol for the administration of this compound in animal models, based on established methodologies for similar 2-substituted adenosine analogs.
Data Presentation
The following tables summarize quantitative data for the in vivo administration of representative A₂ₐ and A₃ adenosine receptor agonists in rodent models. This data can serve as a starting point for designing studies with this compound.
Table 1: In Vivo Administration of A₂ₐ Adenosine Receptor Agonists in Rodents
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effects |
| CGS-21680 | Mouse | Intraperitoneal (i.p.) | 0.01 - 1 mg/kg | Dose-dependent hypothermia and hypoactivity.[1] |
| CGS-21680 | Rat | Intraperitoneal (i.p.) | 0.05 - 0.1 mg/kg | Reduction of high-palatability and low-palatability food intake.[2] |
| PSB-0777 | Mouse | Intraperitoneal (i.p.) | Not specified | Caused hypothermia.[1] |
Table 2: In Vivo Administration of A₃ Adenosine Receptor Agonists in Rodents
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effects |
| IB-MECA | Mouse & Rat | Not specified | 0.5 µmol/kg | Reversal of mechanoallodynia in a neuropathic pain model.[3] |
| Cl-IB-MECA | Mouse | Not specified | Not specified | Reversal of mechanoallodynia in a neuropathic pain model.[4] |
| Namodenoson (CF102) | Rat | Oral | Up to 1000 mg/kg/day | No adverse effects observed at the highest dose (NOAEL).[5] |
| MRS5698 | Rat | Intrathecal | Not specified | Restoration of morphine antinociception in opioid-tolerant rats.[6] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable solution of this compound suitable for parenteral or oral administration in animal models.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO or PEG400)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Solubility Testing: Due to the lack of specific data for this compound, it is crucial to first determine its solubility in various biocompatible solvents. Start with sterile saline or PBS. If solubility is low, consider using a small percentage of an organic solvent like DMSO (e.g., 5-10%) or a non-ionic surfactant like Tween 80, followed by dilution with saline or PBS. The final concentration of the organic solvent should be minimized and tested for toxicity in a small pilot group of animals.
-
Preparation of Vehicle: Prepare the chosen sterile vehicle. If using a co-solvent system, prepare the mixture under sterile conditions.
-
Dissolution: Weigh the required amount of this compound powder and transfer it to a sterile vial. Add the vehicle incrementally while vortexing to aid dissolution. If necessary, sonicate the solution for a short period to ensure complete dissolution.
-
Sterilization: Once completely dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a final sterile vial.
-
Storage: Store the formulated solution at an appropriate temperature (e.g., 4°C or -20°C) and protect it from light. The stability of the solution under these conditions should be determined empirically.
Administration of this compound to Rodents
Objective: To administer the formulated this compound to mice or rats via the desired route.
Animal Models:
-
Mice (e.g., C57BL/6, BALB/c)
-
Rats (e.g., Sprague-Dawley, Wistar)
Routes of Administration:
-
Intraperitoneal (i.p.) Injection: A common route for preclinical studies.
-
Procedure:
-
Restrain the animal appropriately.
-
Wipe the lower abdominal quadrant with 70% ethanol.
-
Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Inject the solution slowly.
-
Withdraw the needle and monitor the animal for any signs of distress.
-
-
-
Oral Gavage (p.o.): Suitable for evaluating oral bioavailability and for chronic dosing studies.
-
Procedure:
-
Use a proper-sized, blunt-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the solution slowly.
-
Carefully remove the needle and monitor the animal.
-
-
-
Intravenous (i.v.) Injection: For rapid systemic distribution and bypassing first-pass metabolism. Typically administered via the tail vein in rodents.
Dosage Selection:
Based on the data for related compounds (Tables 1 and 2), an initial dose-response study for this compound could start in the range of 0.1 to 10 mg/kg . It is essential to conduct a pilot study with a wide range of doses to determine the optimal dose for the desired biological effect and to assess for any potential toxicity.
Assessment of In Vivo Effects and Potential Toxicity
Objective: To monitor the physiological and behavioral effects of this compound administration and to identify any signs of toxicity.
Parameters to Monitor:
-
Behavioral Changes: Observe for changes in motor activity (hypo- or hyperactivity), sedation, or any signs of distress.
-
Physiological Parameters: Monitor core body temperature, heart rate, and blood pressure, as adenosine analogs can have significant cardiovascular and thermoregulatory effects.[1]
-
Specific Experimental Readouts: Depending on the therapeutic area of interest, specific assays should be employed (e.g., von Frey filaments for neuropathic pain, analysis of inflammatory markers in tissue homogenates, etc.).
-
Toxicity Assessment:
-
Acute Toxicity: Observe animals closely for the first few hours after administration for any adverse effects.
-
Chronic Toxicity: For longer-term studies, monitor body weight, food and water intake, and general health status daily. At the end of the study, perform gross necropsy and consider histopathological analysis of major organs.
-
Hematological Analysis: In some studies, it may be relevant to assess for hematological toxicity, as certain deoxyadenosine analogs have shown toxicity towards monocytes.[7]
-
Visualization of Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the potential signaling pathways of this compound and a general experimental workflow for its in vivo administration.
References
- 1. Activation of adenosine A2A or A2B receptors causes hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2A adenosine receptor agonists reduce both high-palatability and low-palatability food intake in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Spinal A3 adenosine receptor activation acutely restores morphine antinociception in opioid tolerant male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profound toxicity of deoxyadenosine and 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Adenosine Receptor Function with 2-Benzylthioadenosine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are crucial regulators of a myriad of physiological processes. There are four subtypes: A1, A2A, A2B, and A3, each with distinct tissue distribution and signaling pathways. The A1 adenosine receptor (A1AR), in particular, is a target of significant therapeutic interest due to its roles in cardiovascular, neurological, and inflammatory conditions.[1][2] A1AR activation typically leads to the inhibition of adenylyl cyclase through its coupling with Gi proteins, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
This document provides detailed application notes and protocols for utilizing 2-Benzylthioadenosine and its structural analogs, such as the well-characterized allosteric enhancer PD 81,723, to study A1 adenosine receptor function. These compounds belong to the 2-amino-3-benzoylthiophene class and act as positive allosteric modulators (PAMs) of the A1AR.[4] They bind to a site distinct from the orthosteric agonist binding site, enhancing the binding and function of endogenous and synthetic agonists.[4][5]
Mechanism of Action: Allosteric Enhancement
2-Amino-3-benzoylthiophene derivatives, including PD 81,723, enhance A1AR function by preferentially binding to and stabilizing the agonist-occupied conformation of the receptor.[4] This allosteric modulation results in:
-
Increased Agonist Affinity: A leftward shift in the concentration-response curve for A1AR agonists.[4]
-
Slower Agonist Dissociation: An increased half-life for the dissociation of agonists from the receptor.[5][6]
-
Enhanced G Protein Coupling: Stabilization of the agonist-receptor-G protein ternary complex.[5]
-
Intrinsic Agonist Activity: In some systems, these compounds can inhibit adenylyl cyclase even in the absence of an orthosteric agonist, suggesting they can promote a partially active receptor conformation.[4][7]
It is important to note that some of these compounds, like PD 81,723, may also exhibit direct inhibitory effects on adenylyl cyclase at higher concentrations, a factor to consider during experimental design and data interpretation.[7]
Data Presentation
The following tables summarize the quantitative data for the representative A1AR allosteric enhancer, PD 81,723.
Table 1: Effects of PD 81,723 on Radioligand Binding to the A1 Adenosine Receptor
| Parameter | Radioligand | Test Compound | Concentration of PD 81,723 | Observed Effect | Reference |
| Agonist Dissociation | [¹²⁵I]N⁶-(3-iodo-4-aminobenzyladenosine) ([¹²⁵I]-ABA) | - | 20 µM | 1.5-fold increase in t½ of dissociation | [5] |
| Agonist Dissociation | [¹²⁵I]N⁶-4-amino-3-iodobenzyladenosine ([¹²⁵I]-ABA) | - | 10 µM | 2.18-fold increase in t½ for dissociation | [6] |
| Agonist Affinity | [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]CPX) | R-N⁶-phenylisopropyladenosine (R-PIA) | 20 µM | 2.44-fold increase in the potency of R-PIA | [5] |
| Receptor Conformation | [¹²⁵I]-ABA | - | 20 µM | 3-fold increase in the fraction of receptors in a high-affinity state | [5] |
Table 2: Functional Effects of PD 81,723 on A1 Adenosine Receptor-Mediated Signaling
| Assay | Cell Type | Agonist | Concentration of PD 81,723 | Observed Effect | Reference |
| cAMP Accumulation | CHO cells expressing A1AR | R-PIA | 20 µM | 3.3-fold increase in the potency of R-PIA | [5] |
| Adenylyl Cyclase Inhibition | CHO-A1 cells | - | 5 µM | Half-maximal inhibition of forskolin-stimulated adenylyl cyclase | [7] |
| Adenylyl Cyclase Inhibition | CHO-A1 cells | - | 30 µM | 82% inhibition of basal adenylyl cyclase activity | [7] |
| Adenylyl Cyclase Inhibition | CHO cells (non-transfected) | - | 10 µM | Half-maximal inhibition of forskolin-stimulated adenylyl cyclase | [7] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Assess Allosteric Enhancement
This protocol is designed to determine the effect of a 2-amino-3-benzoylthiophene derivative on the binding of an agonist radioligand to the A1 adenosine receptor.
Materials:
-
Cell membranes prepared from cells expressing the A1 adenosine receptor (e.g., CHO-hA1 cells).
-
Radiolabeled A1AR agonist (e.g., [¹²⁵I]-ABA or [³H]CHA).
-
Unlabeled A1AR agonist (for determining non-specific binding, e.g., R-PIA).
-
This compound analog (e.g., PD 81,723).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂ and adenosine deaminase (2 U/mL).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from A1AR-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following components in order:
-
Binding Buffer.
-
This compound analog at various concentrations (or vehicle for control).
-
Radiolabeled agonist at a concentration near its Kd.
-
For non-specific binding determination, add a saturating concentration of unlabeled agonist.
-
Initiate the binding reaction by adding the cell membranes (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of the this compound analog.
-
To determine the effect on agonist affinity, perform competition binding experiments with a range of unlabeled agonist concentrations in the presence and absence of the allosteric modulator. Calculate the IC₅₀ values and use the Cheng-Prusoff equation to determine the Ki values.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The allosteric enhancer, PD 81,723, stabilizes human A1 adenosine receptor coupling to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PD 81,723, an allosteric enhancer of the A1 adenosine receptor, lowers the threshold for ischemic preconditioning in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A1 receptor-dependent and -independent effects of the allosteric enhancer PD 81,723 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Benzylthioadenosine Solubility in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for solubility issues encountered with 2-Benzylthioadenosine in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO. What are the initial steps I should take?
A1: When encountering solubility issues, it is crucial to ensure the purity of both the compound and the solvent. Start by using fresh, anhydrous DMSO, as moisture absorption can reduce solubility.[1] It is also recommended to perform a solubility study in DMSO and other selected solvents to determine the optimal solvent for your experiments.[2]
Q2: My this compound is not fully dissolving even with fresh DMSO. What can I do to improve solubility?
A2: Several techniques can be employed to enhance the solubility of poorly soluble compounds.[3] These include:
-
Sonication: This can help break down aggregates and increase the surface area of the compound, facilitating dissolution.
-
Gentle Warming: Warming the solution to 37°C can increase the solubility of some compounds. However, be cautious as heat can degrade sensitive molecules.
-
Vortexing: Vigorous mixing can aid in the dissolution process.
Q3: After dissolving, my this compound solution appears cloudy or shows precipitation over time. What could be the cause?
A3: Precipitation of a compound from a DMSO stock solution can occur for several reasons. The trend toward more lipophilic and higher-molecular-weight compounds often results in lower intrinsic aqueous solubilities, making them more prone to precipitation.[4] Aggregation of the compound in DMSO can also lead to precipitation.[5] It has been observed that DMSO can favor protein aggregation, a phenomenon that might be analogous for other types of molecules.[6]
Q4: How does the presence of water in DMSO affect the stability and solubility of my compound?
A4: Water is a significant factor in causing compound loss from DMSO solutions.[7] For some compounds, the presence of water can lead to hydrolysis or other degradation pathways, affecting both solubility and the integrity of the compound. Therefore, using anhydrous DMSO and minimizing exposure to atmospheric moisture is critical.
Q5: Can repeated freeze-thaw cycles of my this compound stock solution in DMSO affect its solubility?
A5: While studies on a diverse set of compounds have shown no significant loss after multiple freeze-thaw cycles, it is generally good practice to aliquot stock solutions to avoid repeated temperature changes.[7] This minimizes the risk of degradation and potential changes in solubility.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result/Observation |
| Concentration | 10 mM | 50 mM | 100 mM | e.g., Clear solution, Precipitate observed |
| Temperature | Room Temp (20-25°C) | 37°C | 4°C (storage) | e.g., Dissolves, Remains in solution, Precipitates |
| Solvent Grade | Anhydrous DMSO | DMSO (Standard Grade) | DMSO with 1% H₂O | e.g., Fully soluble, Partially soluble |
| Time to Dissolution | < 5 min | 5-15 min | > 15 min | e.g., With vortexing and sonication |
| Stability (at 4°C) | 24 hours | 1 week | 1 month | e.g., No precipitation, Crystals formed |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and a final concentration of 10 mM. (Molecular Weight of this compound: 359.42 g/mol )
-
Weigh the calculated amount of this compound and place it into a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution for any remaining solid particles. If necessary, repeat vortexing and sonication.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Troubleshooting Protocol for Solubility Issues
-
Initial Observation: The compound does not dissolve completely at the desired concentration.
-
Step 1: Enhance Mechanical Agitation
-
Continue vortexing for an additional 5 minutes.
-
Use a bath sonicator for 15-20 minutes.
-
-
Step 2: Gentle Warming
-
Warm the solution in a 37°C water bath for 10-15 minutes.
-
Vortex the solution intermittently during warming.
-
Caution: Assess the thermal stability of this compound before applying heat.
-
-
Step 3: Serial Dilution
-
If the compound remains insoluble, it may be necessary to prepare a more dilute stock solution (e.g., 5 mM or 1 mM) and adjust the experimental design accordingly.
-
-
Step 4: Assess for Precipitation After Dissolution
-
After successful dissolution, leave the stock solution at room temperature for 1-2 hours and observe for any precipitation.
-
If precipitation occurs, the solution may be supersaturated. Consider preparing a less concentrated stock solution for long-term storage.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility in DMSO.
Caption: Key factors influencing the solubility of this compound in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation behavior of N-alkyl perfluorooctanesulfonamides in dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence of DMSO-Induced Protein Aggregation in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Benzylthioadenosine Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 2-Benzylthioadenosine (2-BTA) concentration for accurate and reproducible cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for adenosine analogs like this compound?
Adenosine analogs can exert their effects through various mechanisms. Generally, adenosine and its derivatives can interact with adenosine receptors (A1, A2A, A2B, A3), which are involved in numerous signaling pathways regulating processes like cell proliferation, apoptosis, and inflammation.[1] Some analogs can also be metabolized intracellularly, potentially interfering with nucleic acid synthesis or cellular energy metabolism by affecting ATP levels and mitochondrial function.[2][3] For instance, the related compound N6-Benzyl-2-deoxyadenosine can be incorporated into DNA and interfere with its normal function, potentially leading to chain termination during replication or transcription.
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do?
Precipitation of hydrophobic compounds like this compound in aqueous culture media is a common issue. This is often due to the low solubility of the compound in water-based solutions. Here are some troubleshooting steps:
-
Optimize DMSO Concentration: this compound is likely dissolved in a solvent like Dimethyl sulfoxide (DMSO). While necessary for initial solubilization, high final concentrations of DMSO in the culture medium can be toxic to cells and can also cause the compound to precipitate.[4] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[4] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to your culture medium, perform serial dilutions of your 2-BTA stock in pre-warmed culture medium. This gradual dilution can help prevent the compound from crashing out of solution.[5][6]
-
Pre-warm Media: Ensure your cell culture media is at 37°C before adding the compound. Temperature can affect the solubility of chemical compounds.
-
Vortexing/Mixing: Gently vortex or mix the diluted compound in the medium before adding it to the cells to ensure it is fully dispersed.
Q3: My cell viability results are inconsistent when using this compound. What are the potential causes?
Inconsistent results in cell viability assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Compound Instability: Some compounds may degrade in culture medium over time. Consider the stability of this compound under your experimental conditions.
-
Assay Interference: The compound itself might interfere with the assay chemistry. For example, some compounds can directly reduce the tetrazolium salts (like MTT) or have inherent fluorescence, leading to false-positive or false-negative results.[7][8]
Q4: Could this compound be interfering with my MTT assay?
It is possible. The MTT assay measures cell viability based on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] Some chemical compounds can directly reduce MTT, leading to an overestimation of cell viability.[8] Additionally, if this compound affects mitochondrial function, it could also interfere with the assay results.[10][11]
To check for interference, you should run a control experiment where you add this compound to cell-free culture medium containing the MTT reagent and measure the absorbance. A significant color change would indicate direct reduction of MTT by the compound.
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration
This guide provides a systematic approach to determining the optimal concentration range of this compound for your cell viability experiments.
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal concentration of 2-BTA.
Data Presentation: Example of a Concentration Optimization Study
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control (0.1% DMSO) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 5.8 |
| 5 | 92 ± 6.1 | 85 ± 6.3 | 78 ± 6.5 |
| 10 | 75 ± 5.8 | 60 ± 7.1 | 51 ± 6.9 |
| 25 | 52 ± 6.5 | 41 ± 5.9 | 35 ± 6.2 |
| 50 | 31 ± 4.7 | 22 ± 4.5 | 18 ± 4.1 |
| 100 | 15 ± 3.9 | 8 ± 3.1 | 5 ± 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Guide 2: Troubleshooting Assay Interference
If you suspect this compound is interfering with your cell viability assay, follow this troubleshooting workflow.
Workflow for Investigating Assay Interference
Caption: Troubleshooting workflow for potential assay interference.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline for performing an MTT assay to assess cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (2-BTA) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-BTA in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of 2-BTA. Include a vehicle control (medium with the same final concentration of DMSO as the highest 2-BTA concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Alternative Cell Viability Assays
If interference with the MTT assay is suspected, consider using an alternative assay with a different detection principle.[12][13][14]
Data Presentation: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases.[9] | Inexpensive, well-established. | Can be influenced by mitochondrial activity, potential for compound interference.[7][8] |
| MTS/XTT | Similar to MTT, but the formazan product is water-soluble.[12] | Fewer steps than MTT (no solubilization). | Can be affected by culture medium components.[12] |
| Resazurin (AlamarBlue) | Reduction of resazurin to the fluorescent resorufin by viable cells.[12][13] | High sensitivity, non-toxic to cells (allows for further analysis).[12] | Potential for interference from fluorescent compounds. |
| ATP-based (e.g., CellTiter-Glo) | Measures ATP levels, which correlate with the number of viable cells.[13] | Very sensitive and rapid.[12] | Lytic assay (cells are destroyed). |
| LDH Release | Measures the release of lactate dehydrogenase from damaged cells. | Measures cytotoxicity directly. | Less sensitive for anti-proliferative effects. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye.[12] | Simple, direct visualization of live/dead cells. | Manual counting can be subjective and time-consuming. |
Signaling Pathways
Potential Signaling Pathway for Adenosine Analogs
The following diagram illustrates a generalized signaling pathway that could be activated by adenosine analogs like this compound, leading to downstream effects on cell viability. The exact pathway for 2-BTA may vary depending on the cell type and experimental conditions.
Caption: Generalized signaling pathway for adenosine analogs.
References
- 1. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine A2A receptor (A2AR) stimulation enhances mitochondrial metabolism and mitigates reactive oxygen species-mediated mitochondrial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. mdpi.com [mdpi.com]
- 11. Involvement of the mitochondrial death pathway in chemopreventive benzyl isothiocyanate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Benzylthioadenosine in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2-Benzylthioadenosine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in cell culture media a critical factor for my experiments?
A1: The stability of this compound directly impacts the effective concentration of the compound your cells are exposed to over the duration of an experiment. Degradation can lead to a decrease in the compound's concentration, resulting in an underestimation of its potency and efficacy. Understanding its stability is crucial for accurate and reproducible experimental outcomes.
Q2: What are the primary factors that can influence the stability of this compound in my cell culture setup?
A2: Several factors can affect the stability of this compound:
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the rate of hydrolysis of the glycosidic bond or the benzylthioether linkage.
-
Temperature: Standard cell culture incubator temperatures (37°C) can accelerate the degradation of thermally labile compounds.
-
Media Components: Components within the culture medium, such as certain amino acids, vitamins, and metal ions, may interact with and contribute to the degradation of the compound.
-
Light Exposure: Prolonged exposure to light can induce photodegradation of light-sensitive molecules. It is advisable to protect solutions containing this compound from light.
-
Oxidative Stress: The thioether linkage in this compound may be susceptible to oxidation, which can be influenced by dissolved oxygen and the presence of oxidizing agents in the medium.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively reported, potential degradation routes based on its chemical structure include:
-
Hydrolysis of the Glycosidic Bond: Cleavage of the bond between the adenine base and the ribose sugar.
-
Hydrolysis of the Benzylthioether Bond: Cleavage of the C-S bond, potentially releasing benzyl mercaptan and an adenosine derivative.
-
Oxidation of the Thioether: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide or sulfone, altering the compound's biological activity.
Q4: How should I prepare and store a stock solution of this compound?
A4: To ensure maximum stability of your stock solution:
-
Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture medium.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or weaker than expected biological activity. | Compound degradation in cell culture medium. | Perform a stability study to determine the half-life of this compound under your experimental conditions. Consider replenishing the compound by changing the medium at regular intervals. |
| Inaccurate initial concentration. | Ensure the stock solution is fully dissolved and accurately diluted. | |
| High variability between replicate experiments. | Inconsistent handling of the compound. | Use freshly prepared dilutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures before adding it to the culture. |
| Differences in cell density or metabolic activity. | Standardize cell seeding density and ensure cells are in a consistent growth phase. | |
| Precipitation observed after adding the compound to the medium. | Poor solubility at the working concentration. | Lower the final concentration of the compound. Ensure the final DMSO concentration is below 0.5%. |
| Interaction with media components. | Test the solubility in a simpler, serum-free medium to identify potential interactions. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media
This protocol outlines a method to assess the chemical stability of this compound under standard cell culture conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the Medium: Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Time Point 0 (T=0): Immediately after spiking, take an aliquot of the medium, and process it as described in step 6. This will serve as your reference for 100% compound concentration.
-
Incubation: Aliquot the remaining spiked medium into sterile tubes or wells and place them in a 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube/well from the incubator.
-
Sample Processing: To precipitate proteins, add three volumes of ice-cold acetonitrile to the medium sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean tube or HPLC vial. Analyze the concentration of this compound in the samples using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Quantitative Data Summary
Disclaimer: The following data is illustrative and based on general knowledge of similar compounds due to the lack of publicly available, specific stability data for this compound in cell culture media. Researchers should perform their own stability studies to obtain accurate data for their specific experimental conditions.
| Condition | Parameter | Illustrative Value |
| Storage of Stock Solution (10 mM in DMSO) | Half-life at -20°C | > 6 months |
| Half-life at 4°C | ~1-2 weeks | |
| Incubation in Cell Culture Medium (DMEM + 10% FBS at 37°C) | Estimated Half-life (pH 7.4) | 12-24 hours |
| Estimated Half-life (pH 8.0) | 6-12 hours |
Signaling Pathways and Experimental Workflows
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Stability Assessment.
Technical Support Center: Synthesis of 2-Benzylthioadenosine
Welcome to the technical support center for the synthesis of 2-Benzylthioadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important adenosine analog.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and accessible method for synthesizing this compound is through the nucleophilic substitution of a 2-haloadenosine, typically 2-chloroadenosine, with benzyl mercaptan in the presence of a base. An alternative route involves the reaction of 2-iodoadenosine with benzyl mercaptan.
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. A strong, non-nucleophilic base is often preferred to deprotonate the thiol without competing in the substitution reaction. Anhydrous polar aprotic solvents are typically used to ensure the solubility of the reactants and to prevent side reactions with water. The temperature should be carefully controlled to promote the desired reaction while minimizing the formation of byproducts.
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: Common side products include:
-
Dibenzyl disulfide: Formed by the oxidation of benzyl mercaptan. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using deoxygenated solvents.
-
Unreacted 2-chloroadenosine: This can result from an incomplete reaction. To minimize this, ensure an adequate molar excess of benzyl mercaptan and a sufficient reaction time.
-
N-benzylated adenosine derivatives: While less common, benzylation at the N6-amino group of adenosine can occur. Using a less reactive benzylating agent or protecting the amino group can prevent this.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting material (2-chloroadenosine), the product (this compound), and any major side products. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.
Q5: What is the recommended method for purifying this compound?
A5: The primary method for purifying this compound is silica gel column chromatography.[1] A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, is typically effective. For instance, a gradient of methanol in dichloromethane can be used. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete deprotonation of benzyl mercaptan. | Use a stronger base (e.g., sodium hydride) and ensure anhydrous reaction conditions. |
| Low reactivity of 2-chloroadenosine. | Consider using the more reactive 2-iodoadenosine as the starting material. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and extend the reaction time or cautiously increase the temperature if the reaction is sluggish. | |
| Formation of Significant Amounts of Dibenzyl Disulfide | Presence of oxygen in the reaction mixture. | Degas the solvent before use and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Difficulty in Purifying the Product | Co-elution of the product with impurities during column chromatography. | Optimize the mobile phase for better separation. Consider using a different stationary phase or a different chromatography technique like reversed-phase HPLC for highly polar impurities. |
| Oily product that is difficult to crystallize. | Try different solvent systems for recrystallization. If the product remains an oil, it may indicate the presence of impurities. Re-purify by column chromatography. | |
| Inconsistent Yields | Variability in the quality of reagents or solvents. | Use freshly distilled or high-purity anhydrous solvents. Ensure the quality and purity of the starting materials. |
Experimental Protocols
Synthesis of this compound from 2-Chloroadenosine
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent quality.
Materials:
-
2-Chloroadenosine
-
Benzyl mercaptan
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Thiol Deprotonation: Cool the suspension to 0 °C and slowly add benzyl mercaptan (1.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Nucleophilic Substitution: Add 2-chloroadenosine (1.0 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
-
Quenching: Once the reaction is complete, carefully quench the excess sodium hydride by the slow addition of water or methanol at 0 °C.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low-yield synthesis of this compound.
References
Technical Support Center: Overcoming 2-Benzylthioadenosine Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 2-Benzylthioadenosine in their cancer cell experiments.
FAQs: Understanding this compound and Resistance
Q1: What is the proposed mechanism of action of this compound?
A1: this compound is a synthetic nucleoside analog. Based on its structural similarity to adenosine and related thiopurine compounds, its primary mechanism of action is believed to be the inhibition of de novo purine synthesis. By acting as an antimetabolite, it can be incorporated into DNA and RNA, leading to the disruption of nucleic acid synthesis and ultimately causing cell cycle arrest and apoptosis in cancer cells. The benzylthio group may influence its uptake, metabolism, or interaction with target enzymes.
Q2: What are the common mechanisms by which cancer cells develop resistance to this compound?
A2: Resistance to purine analogs like this compound can arise through several mechanisms:
-
Altered Drug Metabolism: Mutations or altered expression of enzymes involved in the activation or degradation of the compound can reduce the concentration of its active cytotoxic form. For instance, mutations in nucleoside kinases that phosphorylate the analog, or upregulation of nucleotidases like NT5C2 that deactivate it, can confer resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, lowering its intracellular concentration.
-
Target Alteration: While less common for nucleoside analogs, mutations in the enzymes of the purine synthesis pathway that are targeted by the active drug metabolites could potentially reduce its efficacy.
-
Enhanced DNA Repair: Upregulation of DNA repair mechanisms can counteract the DNA damage induced by the incorporation of the analog.
-
Dysregulation of Apoptotic Pathways: Alterations in apoptotic signaling, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2), can make cells more resistant to drug-induced cell death.
Troubleshooting Guide: Addressing this compound Resistance
Problem 1: Decreased sensitivity (increasing IC50) to this compound in long-term cultures.
-
Possible Cause: Development of acquired resistance through mechanisms like increased drug efflux or altered metabolism.
-
Troubleshooting Strategy 1: Combination Therapy to Modulate Metabolism.
-
Rationale: Co-administration of a drug that modulates the metabolic pathway of this compound can enhance its efficacy. For example, allopurinol is known to inhibit xanthine oxidase, which can affect purine metabolism and potentially increase the concentration of active thiopurine metabolites.
-
Experimental Approach: Conduct a dose-response matrix experiment combining this compound with allopurinol to identify synergistic concentrations.
-
-
Troubleshooting Strategy 2: Combination with Immune Checkpoint Inhibitors.
-
Rationale: Thiopurine analogs have been shown to increase the immunogenicity of tumor cells. Combining this compound with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody) may overcome resistance by promoting an anti-tumor immune response.[1]
-
Experimental Approach: In an appropriate in vivo syngeneic tumor model, treat tumor-bearing mice with this compound, an immune checkpoint inhibitor, or the combination, and monitor tumor growth.
-
Problem 2: Heterogeneous response to this compound within a cancer cell population.
-
Possible Cause: Pre-existence of a subpopulation of cells with intrinsic resistance.
-
Troubleshooting Strategy: Combination Therapy with a Drug Targeting a Different Pathway.
-
Rationale: A heterogeneous population is less likely to be resistant to two drugs with distinct mechanisms of action. Combining this compound (a purine synthesis inhibitor) with a drug that targets a different cancer hallmark, such as a kinase inhibitor or a microtubule-stabilizing agent, can eliminate both the sensitive and intrinsically resistant populations.
-
Experimental Approach: Select a second agent based on the known molecular characteristics of the cancer cell line. Perform synergy analysis using the Combination Index (CI) method to determine if the combination is synergistic, additive, or antagonistic.
-
Quantitative Data Summary
The following tables provide examples of quantitative data that could be generated when troubleshooting resistance.
Table 1: IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | IC50 of this compound (µM) |
| Parental Cancer Cell Line | 5.2 ± 0.8 |
| Resistant Cancer Cell Line | 48.7 ± 5.3 |
Table 2: Combination Index (CI) Values for this compound with a Synergistic Agent
| Combination | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| This compound + Allopurinol | 0.5 | 0.75 | Synergy |
| This compound + Anti-PD-1 (in vivo) | (Tumor Growth Inhibition) | (Synergy Score) | (To be determined) |
| This compound + Kinase Inhibitor X | 0.5 | 0.62 | Synergy |
Note: CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
Protocol 1: Determination of IC50 Value
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, with concentrations ranging from a high dose (e.g., 100 µM) to a low dose (e.g., 0.1 µM).
-
Drug Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Viability Assay: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Synergy Analysis using the Combination Index (CI) Method
This protocol outlines the determination of synergy between this compound and a second compound.
-
Determine Single-Agent IC50s: First, determine the IC50 values for this compound and the second drug individually as described in Protocol 1.
-
Combination Treatment: Prepare serial dilutions of both drugs and treat the cells with a constant ratio combination of the two drugs (e.g., based on the ratio of their IC50s). Also, include single-agent controls for both drugs.
-
Cell Viability Assay and Data Analysis: After incubation, perform a cell viability assay. Calculate the Combination Index (CI) using software such as CompuSyn. The CI is calculated based on the Chou-Talalay method, which provides a quantitative measure of synergy.
Visualizations
Signaling Pathways and Drug Action
Caption: Proposed mechanism of this compound and strategies to overcome resistance.
Experimental Workflow
References
how to prevent 2-Benzylthioadenosine degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 2-Benzylthioadenosine in experimental settings. Our aim is to help you minimize degradation and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic derivative of the endogenous nucleoside adenosine. It is classified as a selective agonist for the A1 adenosine receptor. Adenosine receptors, including the A1 subtype, are G protein-coupled receptors (GPCRS) that play crucial roles in various physiological processes. The activation of the A1 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate a wide range of cellular functions, including neurotransmission, cardiac function, and inflammation.
Q2: What are the main factors that can cause the degradation of this compound in my experiments?
A2: The primary factors that can contribute to the degradation of this compound include:
-
Hydrolysis: While the thioether bond in this compound is relatively stable, prolonged exposure to acidic or basic conditions can lead to hydrolysis. The glycosidic bond linking the adenine base to the ribose sugar can also be susceptible to cleavage, particularly in acidic solutions.
-
Oxidation: The thioether (sulfide) group in the molecule is susceptible to oxidation. Oxidizing agents, including reactive oxygen species (ROS) that may be present in cell culture media or generated during certain experimental procedures, can convert the thioether to a sulfoxide and then to a sulfone. This modification will likely alter the compound's biological activity.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) light, can induce photodegradation of adenosine analogs. This can involve cleavage of the glycosidic bond and other structural modifications.
-
Enzymatic Degradation: Although specific data on the enzymatic degradation of this compound is limited, related adenosine analogs can be metabolized by enzymes such as adenosine deaminase (which removes the amino group from the adenine ring) and adenosine phosphorylase (which cleaves the glycosidic bond). The presence of these enzymes in cell lysates or tissue preparations could potentially lead to degradation.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical to maintaining the integrity of this compound.
-
Solid Form: Store the compound as a solid powder at -20°C for long-term stability. Protect it from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1][2] Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Q4: What are the recommended solvents for preparing this compound stock solutions?
A4: DMSO and ethanol are commonly used solvents for preparing stock solutions of this compound.[1][2] When preparing for cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid cytotoxicity.[2]
Q5: Can I use aqueous buffers to prepare stock solutions?
A5: It is generally not recommended to prepare and store stock solutions of this compound in aqueous buffers for extended periods, as this can increase the risk of hydrolysis. If you need to prepare a working solution in an aqueous buffer, it should be made fresh from a concentrated stock in an organic solvent on the day of the experiment.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound.
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | - Prepare a fresh stock solution from solid compound. - Avoid repeated freeze-thaw cycles of stock solutions by preparing and storing in single-use aliquots. - Store stock solutions at -80°C for long-term stability.[1] |
| Degradation in working solution | - Prepare working solutions in aqueous buffers fresh on the day of the experiment. - Minimize the time the compound spends in aqueous solution before being added to the experiment. |
| Photodegradation | - Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures. |
| Oxidation in cell culture media | - Consider using fresh cell culture media for your experiments. - If oxidative stress is a concern in your experimental system, you may consider adding antioxidants to your media, but this should be validated to ensure it does not interfere with your assay. |
| Enzymatic degradation | - If using cell lysates or tissue homogenates, consider adding inhibitors of adenosine deaminase or other relevant enzymes, if compatible with your experimental goals. |
Issue 2: High background or non-specific effects in assays.
This may be caused by the presence of degradation products that could have off-target effects or interfere with the assay readout.
| Potential Cause | Troubleshooting Steps |
| Presence of degradation products | - Use a freshly prepared solution of this compound. - If possible, analyze the purity of your compound or stock solution using an analytical technique like High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products. |
| Precipitation of the compound | - Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is low enough to maintain solubility.[2] - Visually inspect solutions for any signs of precipitation before use. If precipitation occurs, gentle warming or sonication may help to redissolve the compound, but preparing a fresh, more dilute solution is often preferable.[2] |
Quantitative Data Summary
| Condition | Half-life (t½) | Degradation Pathway |
| pH 7.4, 37°C | 264 hours | Hydrolysis of the phosphoester bond |
| pH 1.4, 37°C | 17.5 hours | Hydrolysis of the terminal phosphate |
Data for 2-benzylthio-ATP-α-S. The glycosidic bond and the thioether linkage were reported to be highly stable under these conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh out the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C.
-
Protocol 2: General Workflow for a Cell-Based cAMP Assay
This protocol provides a general workflow for assessing the effect of this compound on intracellular cAMP levels in response to an adenylyl cyclase activator like forskolin.
-
Cell Seeding:
-
Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
-
Preparation of Reagents:
-
Prepare a fresh working solution of this compound by diluting the stock solution in serum-free media or an appropriate assay buffer.
-
Prepare a working solution of an adenylyl cyclase activator (e.g., forskolin).
-
Prepare a working solution of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with the PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Add different concentrations of this compound to the wells and incubate for a specific time to allow for receptor binding and signaling.
-
Add the adenylyl cyclase activator to stimulate cAMP production and incubate for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the concentration of this compound to determine the dose-response relationship.
-
Visualizations
Caption: Logical workflow for handling this compound and potential degradation pathways.
References
Technical Support Center: Troubleshooting Inconsistent Results with 2-Benzylthioadenosine and Related A1 Adenosine Receptor Positive Allosteric Modulators
Welcome to the technical support center for researchers utilizing 2-Benzylthioadenosine and other 2-amino-3-benzoylthiophene derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments, helping you achieve more consistent and reliable results.
Based on available scientific literature, this compound is identified as a positive allosteric modulator (PAM) of the A1 adenosine receptor (A1AR). These compounds do not directly activate the receptor but enhance the binding and functional effects of endogenous or exogenous orthosteric agonists. Inconsistencies in experimental outcomes can often be traced to specific aspects of compound handling, experimental design, or data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Preparation
Q1: I'm seeing variability in my results between different experiments. Could my compound stock be the issue?
A1: Yes, inconsistent stock solutions are a common source of variability. Here are some key points to consider:
-
Solubility: this compound and related compounds are often hydrophobic. While soluble in DMSO, precipitation can occur when diluting into aqueous buffers or cell culture media.
-
Recommendation: Prepare high-concentration stock solutions in 100% DMSO (e.g., 10 mM). When preparing working solutions, dilute the stock in your final assay buffer with vigorous vortexing. Avoid using a final DMSO concentration above 0.5% in your assay, as higher concentrations can have independent biological effects. If precipitation is observed, try using a carrier protein like BSA (0.1%) in your buffer or gentle warming.
-
-
Storage and Stability: While adenosine itself is relatively stable in solution, the stability of this compound in various solvents and at different temperatures has not been extensively reported.
-
Recommendation: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment.
-
-
Purity: The purity of the compound can significantly impact its activity. Impurities could act as antagonists or have off-target effects.
-
Recommendation: Whenever possible, obtain a certificate of analysis (CoA) from your supplier to confirm the purity of your compound batch. Be mindful of potential batch-to-batch variability.
-
Q2: My compound doesn't seem to be as potent as expected based on the literature for similar molecules. What could be the reason?
A2: The apparent potency of an allosteric modulator is influenced by several factors:
-
Agonist Concentration: The effect of a PAM is dependent on the presence of an orthosteric agonist. If the concentration of the orthosteric agonist is too high (saturating), the potentiation effect of the PAM may be masked.
-
Recommendation: When characterizing a PAM, use a concentration of the orthosteric agonist that elicits a submaximal response (e.g., EC20 to EC50). This will provide a larger window to observe potentiation.
-
-
Receptor Expression Levels: The density of A1 adenosine receptors in your experimental system can influence the observed effect of an allosteric modulator.
-
Cell Type and Tissue Specificity: The effects of some allosteric modulators can be tissue-dependent. This may be due to differences in the local receptor environment or the presence of interacting proteins.[1]
Experimental Design and Execution
Q3: I am not observing any effect of this compound in my functional assay. What should I check?
A3: This could be due to several factors related to your assay setup:
-
Mechanism of Action: Remember that this compound is a PAM and requires the presence of an A1AR agonist to exert its effect. It may have little to no intrinsic activity on its own.
-
Recommendation: Ensure you are co-applying this compound with a known A1AR agonist (e.g., adenosine, N6-cyclopentyladenosine (CPA), or R-N6-phenylisopropyladenosine (R-PIA)).
-
-
Downstream Signaling Pathway: A1AR activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Recommendation: If you are measuring cAMP, you will need to stimulate adenylyl cyclase with an agent like forskolin to have a signal to inhibit. Your functional assay should be designed to detect a decrease in a stimulated signal.
-
-
Off-Target Effects: Some 2-amino-3-benzoylthiophene derivatives have been shown to directly inhibit adenylyl cyclase at higher concentrations.[2] This could complicate the interpretation of your results.
-
Recommendation: Include a control cell line that does not express the A1 adenosine receptor to test for receptor-independent effects of your compound.
-
Q4: My results are showing high variability between replicates. What are some common causes?
A4: High variability can stem from technical inconsistencies. Here's a checklist:
-
Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number range, and seeded at a uniform density.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique, especially when preparing serial dilutions of your compounds.
-
Incubation Times and Temperatures: Maintain consistent incubation times and temperatures for all steps of your experiment.
-
Washing Steps: In binding assays, ensure that washing steps are performed consistently to remove unbound radioligand effectively.
Quantitative Data Summary
The following table summarizes key quantitative data for PD 81,723 , a well-characterized 2-amino-3-benzoylthiophene A1AR PAM, which can serve as a reference for researchers working with this compound.
| Parameter | Value | Experimental System | Reference |
| Potentiation of Agonist Binding | |||
| Fold-increase in R-PIA potency | 2.44-fold | CHO cells expressing human A1AR | [3] |
| Functional Potentiation (cAMP Assay) | |||
| Fold-increase in R-PIA potency | 3.3-fold | Intact CHO cells expressing A1AR | [3] |
| IC50 for inhibition of forskolin-stimulated adenylyl cyclase | 5 µM | CHO-A1 cells | [2] |
| Direct Adenylyl Cyclase Inhibition | |||
| IC50 for displacement of [3H]forskolin | 96 µM | Purified rat liver adenylyl cyclase | [2] |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay to Assess Allosteric Enhancement
This protocol is adapted from studies on PD 81,723 and is designed to measure the ability of a test compound to enhance the binding of an A1AR agonist.[3]
Materials:
-
Cell membranes from cells expressing the A1 adenosine receptor.
-
Radiolabeled A1AR agonist (e.g., [3H]N6-cyclohexyladenosine, [3H]CHA).
-
Unlabeled A1AR agonist (e.g., R-PIA).
-
Test compound (e.g., this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a microcentrifuge tube, combine:
-
Cell membranes (typically 20-50 µg of protein).
-
Radiolabeled agonist at a concentration near its Kd.
-
Varying concentrations of the unlabeled agonist (for competition binding).
-
A fixed concentration of the test compound (e.g., 10 µM) or vehicle (DMSO).
-
Assay buffer to a final volume of 200 µL.
-
-
Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled agonist concentration. Compare the IC50 values of the agonist in the presence and absence of the test compound. A leftward shift in the competition curve in the presence of the test compound indicates positive allosteric modulation of agonist binding.
Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol measures the functional consequence of A1AR activation and its potentiation by a PAM.[2][3]
Materials:
-
Intact cells expressing the A1 adenosine receptor (e.g., CHO-A1 cells).
-
A1AR agonist (e.g., R-PIA).
-
Test compound (e.g., this compound).
-
Forskolin.
-
Phosphodiesterase inhibitor (e.g., IBMX or rolipram).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
Treatment: Add the test compound at various concentrations along with a fixed, submaximal concentration of the A1AR agonist (e.g., EC20 of R-PIA).
-
Stimulation: Add forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration using your chosen detection method.
-
Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. A dose-dependent decrease in forskolin-stimulated cAMP levels in the presence of the A1AR agonist indicates positive allosteric modulation.
Visualizations
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. Differential effects of the adenosine A(1) receptor allosteric enhancer PD 81,723 on agonist binding to brain and adipocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A1 receptor-dependent and -independent effects of the allosteric enhancer PD 81,723 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The allosteric enhancer, PD 81,723, stabilizes human A1 adenosine receptor coupling to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for 2-Benzylthioadenosine Treatment
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the incubation time for 2-Benzylthioadenosine treatment in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does it influence the choice of incubation time?
A1: this compound is an adenosine analog that likely acts as an agonist at adenosine receptors, such as A1 and A2A. These receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. The incubation time should be sufficient to allow for receptor binding, downstream signaling events, and the desired biological response to manifest. For early signaling events like changes in cAMP levels, shorter incubation times may be sufficient. However, for downstream effects such as changes in gene expression, protein synthesis, or cell viability, longer incubation periods are typically necessary.
Q2: What is a good starting point for incubation time when first using this compound?
A2: For initial experiments, a time-course study is highly recommended to determine the optimal incubation period for your specific cell type and experimental endpoint. A common starting point for cell viability or cytotoxicity assays is to test a range of incubation times, such as 24, 48, and 72 hours. For assays measuring more proximal signaling events, like cAMP modulation, much shorter time points, ranging from 15 minutes to a few hours, should be considered.
Q3: We are not observing the expected biological effect of this compound. What are the potential reasons related to incubation time?
A3: A lack of an observable effect can stem from several factors related to incubation time:
-
Incubation time is too short: The compound may not have had enough time to elicit a measurable response, especially for endpoints that are downstream in a signaling cascade.
-
Incubation time is too long: The compound may have been metabolized or degraded in the cell culture medium over a prolonged period, leading to a diminished effect. Alternatively, the initial effect may have been transient and missed at a later time point.
-
Compound instability: this compound may not be stable in your specific cell culture medium for the duration of the experiment.
-
Cell density: High cell density can lead to rapid depletion of the compound from the medium.
Q4: How does the concentration of this compound affect the optimal incubation time?
A4: The concentration of the compound and the incubation time are often interdependent. Higher concentrations may produce a measurable effect at earlier time points, while lower concentrations might require a longer incubation period to achieve the same effect. It is crucial to perform a dose-response experiment at various time points to identify the optimal combination of concentration and incubation time for your desired outcome.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consider preparing a master mix of the treatment solution.- To minimize edge effects, fill the outer wells with sterile PBS or medium without cells and do not use them for data collection. |
| No dose-dependent effect observed | - Incubation time is not optimal- Concentration range is inappropriate- Compound has low cell permeability | - Perform a time-course experiment (e.g., 24, 48, 72 hours).- Test a broader range of concentrations (both higher and lower).- Review literature for the cell permeability of similar adenosine analogs or consider using a permeabilization agent if appropriate for your assay. |
| High background signal in the assay | - Compound autofluorescence/luminescence- Non-specific binding | - Run a control with the compound in cell-free medium to check for intrinsic signal.- Ensure adequate washing steps in your protocol to remove unbound compound. |
| Unexpected cytotoxicity | - Incubation time is too long- Concentration is too high- Off-target effects | - Reduce the incubation time or the concentration of the compound.- Investigate potential off-target effects by using specific antagonists for adenosine receptors if available. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
Analysis: Plot cell viability (%) against the concentration of this compound for each time point. The optimal incubation time is the one that provides a clear dose-response curve and allows for the determination of an IC50 value.
Protocol 2: Time-Course Analysis of cAMP Modulation
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-treatment (Optional): Depending on the assay, you may need to pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment: Treat cells with different concentrations of this compound for various short time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Cell Lysis: At each time point, lyse the cells using the buffer provided in your cAMP assay kit.
-
cAMP Measurement: Follow the manufacturer's instructions for your specific cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based) to measure the intracellular cAMP concentration.
-
Analysis: Plot the cAMP concentration against the treatment time for each concentration of this compound to determine the kinetics of the response.
Data Presentation
Table 1: Hypothetical Data for Determining Optimal Incubation Time for Cytotoxicity
| Incubation Time (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 24 | 0 (Vehicle) | 100 ± 5.2 | - |
| 1 | 95 ± 4.8 | ||
| 10 | 80 ± 6.1 | >100 | |
| 100 | 65 ± 7.3 | ||
| 48 | 0 (Vehicle) | 100 ± 4.5 | - |
| 1 | 85 ± 5.1 | ||
| 10 | 55 ± 6.8 | 12.5 | |
| 100 | 20 ± 3.9 | ||
| 72 | 0 (Vehicle) | 100 ± 5.8 | - |
| 1 | 70 ± 6.2 | ||
| 10 | 30 ± 4.9 | 5.8 | |
| 100 | 5 ± 2.1 |
This table presents example data to illustrate how results might be structured. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Hypothetical signaling pathway for this compound via the A1 adenosine receptor.
Caption: Workflow for optimizing this compound incubation time.
addressing off-target effects of 2-Benzylthioadenosine in research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Benzylthioadenosine in their experiments. The information herein is intended to help address potential off-target effects and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic adenosine analog, classified as a nucleoside antimetabolite. Its primary application in research is in the field of oncology, where it is investigated for its capacity to induce programmed cell death in cancer cells.[1] As an adenosine analog, it can influence cellular processes by interacting with components of adenosine signaling pathways.
Q2: What are the known or potential off-target effects of this compound?
Q3: What are common challenges when working with nucleoside analogs like this compound?
Researchers working with nucleoside analogs often face challenges related to:
-
Solubility: Many nucleoside analogs have poor aqueous solubility and require organic solvents like DMSO for dissolution.
-
Cell Permeability: The efficiency of transport across the cell membrane can vary, impacting the intracellular concentration and, consequently, the observed biological effect.[6]
-
Metabolic Stability: The compound may be metabolized by cellular enzymes, leading to a shorter half-life or the formation of active or inactive metabolites.
-
Mitochondrial Toxicity: Some nucleoside analogs are known to interfere with mitochondrial DNA polymerase, which can lead to mitochondrial toxicity.[1]
Q4: How can I assess the off-target effects of this compound in my specific experimental system?
To identify potential off-target effects, a multi-pronged approach is recommended:
-
Phenotypic Comparison: Compare the observed cellular phenotype with that of other known adenosine receptor agonists/antagonists or inhibitors of adenosine kinase.
-
Rescue Experiments: Attempt to rescue the observed phenotype by co-treatment with specific antagonists of suspected off-target receptors.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding to putative off-target proteins.
-
Broad-Spectrum Screening: If resources permit, consider commercial off-target screening services, such as kinome profiling or safety pharmacology panels.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected cytotoxicity in control cell lines. | Off-target effects on essential cellular pathways. Mitochondrial toxicity.[1] | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use a structurally unrelated compound with a similar proposed mechanism of action as a control. 3. Assess mitochondrial health using assays for mitochondrial membrane potential or oxygen consumption. |
| Inconsistent results between experiments. | Poor solubility and precipitation of the compound in media. Degradation of the compound in solution. Variability in cell health or passage number. | 1. Prepare fresh stock solutions in DMSO for each experiment. 2. Visually inspect media for precipitation after adding the compound. 3. Ensure consistent cell culture conditions, including confluency and passage number. |
| Unexpected changes in cell morphology. | Interference with cytoskeletal dynamics, a potential off-target effect. Induction of cellular stress responses. | 1. Document morphological changes with microscopy. 2. Stain for key cytoskeletal components like actin and tubulin. 3. Use markers for cellular stress, such as stress granule formation or heat shock protein expression. |
| Observed effect is not consistent with the proposed on-target mechanism. | The phenotype is driven by an off-target interaction. The compound is acting through a different mechanism in your specific cell type. | 1. Use siRNA or CRISPR to knock down the intended target and see if it phenocopies the effect of the compound. 2. Investigate alternative signaling pathways that may be affected, such as cAMP levels or kinase activity downstream of adenosine receptors. |
Quantitative Data
Due to the limited availability of public off-target screening data for this compound, the following table provides a representative example of how to present such data. Researchers are encouraged to generate similar data for their specific experimental systems.
Table 1: Representative Inhibitory Activity of a Hypothetical Adenosine Analog
| Target | IC50 (µM) | Assay Type | Notes |
| Primary Target (e.g., a specific cancer cell line) | 0.5 | Cell Viability (MTT) | Demonstrates on-target potency. |
| Adenosine Receptor A1 | 5.2 | Radioligand Binding | Indicates moderate off-target activity. |
| Adenosine Receptor A2A | 15.8 | Radioligand Binding | Lower affinity for A2A subtype. |
| Adenosine Deaminase | > 50 | Enzyme Activity | No significant inhibition observed. |
| A panel of 10 representative kinases | > 20 | Kinase Activity | Suggests no broad-spectrum kinase inhibition at effective concentrations. |
Experimental Protocols
Protocol 1: Assessing Changes in Cellular cAMP Levels
This protocol is designed to determine if this compound affects cyclic AMP (cAMP) levels, a common downstream signaling molecule of adenosine receptors.
Materials:
-
Cells of interest
-
This compound
-
Forskolin (a known adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15 minutes to induce cAMP production. Include a vehicle-only control.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP assay on the cell lysates.
-
Measure the output (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the cAMP concentration for each treatment condition and normalize to the forskolin-only control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to assess the direct binding of this compound to a suspected on-target or off-target protein.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for heating samples (e.g., PCR machine)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the protein of interest
Methodology:
-
Treat cells with this compound or vehicle for a specified time.
-
Harvest and wash the cells with PBS containing a protease inhibitor cocktail.
-
Resuspend the cell pellet in PBS and divide into aliquots for different temperature points.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells to release proteins.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
- 1. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Effects of 2-Benzylthioadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of 2-Benzylthioadenosine and its analogs with other established anticancer agents. The information is supported by experimental data from various studies, detailing the methodologies and mechanisms of action to aid in the evaluation of its therapeutic potential.
Comparative Anticancer Activity
Direct comparative studies of this compound against standard chemotherapeutic agents in the same cancer cell lines are limited in the available literature. However, research on the closely related N6-benzyladenosine and its derivatives provides valuable insights into their anticancer potency. The following tables summarize the half-maximal inhibitory concentration (IC50) values for N6-benzyladenosine derivatives and the standard anticancer drugs, Doxorubicin and Etoposide, as reported in various studies.
Disclaimer: The IC50 values presented in the tables below are collated from different studies and were not obtained from a head-to-head comparative analysis in a single experiment. Therefore, direct comparison of potency should be interpreted with caution.
Table 1: Cytotoxicity of N6-Benzyladenosine Derivatives in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N6-(4-fluorobenzyl)adenosine | Human Osteosarcoma (HOS) | 20.0 | [1] |
| N6-(4-fluorobenzyl)adenosine | Human Breast Adenocarcinoma (MCF7) | 14.0 | [1] |
| N6-(2-hydroxy-3-methoxybenzylamino)purine riboside | Human T-lymphoblastic Leukemia (CEM) | 0.7 | [1] |
| N6-(2-hydroxy-3-methoxybenzylamino)purine riboside | Human Promyelocytic Leukemia (HL-60) | 0.4 | [1] |
| 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | Rat A3 Adenosine Receptor (CHO cells) | 0.067 | [2] |
Table 2: Cytotoxicity of Standard Anticancer Drugs in Human Cancer Cell Lines
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | Human Breast Adenocarcinoma (MCF7) | 0.45 | [3] |
| Doxorubicin | Human Colon Carcinoma (HCT116) | 11.7 (µg/mL) | |
| Doxorubicin | Human Hepatocellular Carcinoma (HepG2) | 9.4 (µg/mL) | |
| Etoposide | Human Leukemia (K562) | Sub-micromolar | [4] |
| Etoposide | Small Cell Lung Cancer (various) | Not specified | [5] |
Mechanism of Action: Signaling Pathways
This compound and its analogs exert their anticancer effects through a multi-faceted mechanism primarily involving the inhibition of Farnesyl Pyrophosphate Synthase (FPPS) and the induction of apoptosis.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Pathway
N6-benzyladenosine derivatives have been shown to target and inhibit FPPS, a key enzyme in the mevalonate pathway.[6][7] This inhibition disrupts the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rap-1A.[7] The proper membrane localization and function of these proteins are critical for cancer cell proliferation, survival, and signaling.
Figure 1. FPPS inhibition pathway by this compound.
Apoptosis Induction Pathway
The inhibition of critical cellular processes by this compound analogs leads to the induction of programmed cell death, or apoptosis.[8][9] Studies have shown that these compounds can activate the intrinsic apoptotic pathway, characterized by the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3.[6][10] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Figure 2. Apoptosis induction by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Figure 3. MTT cell viability assay workflow.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Figure 4. Apoptosis assay workflow.
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
References
- 1. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspase inhibition and N6-benzyladenosine-induced apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. abeomics.com [abeomics.com]
- 10. anygenes.com [anygenes.com]
A Comparative Guide to 2-Benzylthioadenosine and Other Adenosine Analogs for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between adenosine analogs is critical for designing targeted and effective therapeutic strategies. This guide provides a comprehensive comparison of 2-Benzylthioadenosine with other well-characterized adenosine analogs, supported by available experimental data and detailed methodologies.
Adenosine, a ubiquitous purine nucleoside, modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Synthetic adenosine analogs are invaluable tools for dissecting the roles of these receptors and for developing novel therapeutics for conditions ranging from cardiovascular diseases to inflammatory disorders and cancer. This guide focuses on this compound, a less-studied analog, and compares its predicted biochemical profile to that of established adenosine receptor ligands.
Introduction to Adenosine Analogs
Adenosine analogs are structurally modified versions of adenosine designed to exhibit altered affinity, selectivity, and efficacy for the various adenosine receptor subtypes. These modifications can also enhance metabolic stability. Key comparator analogs discussed in this guide include:
-
NECA (5'-N-Ethylcarboxamidoadenosine): A potent, non-selective agonist for all adenosine receptor subtypes.
-
CGS-21680: A highly selective agonist for the A2A adenosine receptor.
-
CPA (N6-Cyclopentyladenosine): A selective agonist for the A1 adenosine receptor.[1]
-
IB-MECA (N6-(3-Iodobenzyl)-5'-N-methylcarboxamidoadenosine): A potent and selective agonist for the A3 adenosine receptor.[2][3]
Biochemical Profile of this compound: A Structure-Activity Relationship Perspective
Direct experimental data comparing this compound to other adenosine analogs is limited in publicly available literature. However, by examining the structure-activity relationships (SAR) of 2-substituted adenosine analogs, we can infer its likely biochemical properties.
The adenosine molecule has several sites amenable to chemical modification, with the C2 position of the purine ring being a key determinant of receptor affinity and selectivity. The introduction of a thioether linkage at this position, as in this compound, is a known strategy to modulate activity.
Studies on various 2-thioadenosine derivatives have shown that the nature of the substituent on the sulfur atom significantly influences the interaction with adenosine receptors. For instance, the presence of a bulky and hydrophobic group, such as a benzyl group, is anticipated to enhance affinity for certain receptor subtypes. Research on 2-alkyloxy-, 2-aryloxy-, and 2-aralkyloxy-adenosines has indicated that a hydrophobic binding pocket exists near the 2-position of the adenine ring in A2 receptors.
Based on the available SAR data, this compound is predicted to exhibit agonist activity at adenosine receptors, with a potential preference for the A2A and/or A3 subtypes due to the steric and electronic properties of the benzylthio group. However, without direct experimental validation, its precise affinity and selectivity profile remains speculative.
Comparative Data of Adenosine Analogs
The following table summarizes the receptor binding affinities (Ki values) of well-characterized adenosine analogs. While data for this compound is not available, this table serves as a benchmark for comparison.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity |
| NECA | 14 | 20 | 2400 | 6.2 | Non-selective agonist |
| CGS-21680 | >1000 | 27 | >1000 | >1000 | A2A selective agonist |
| CPA | 2.3 | 790 | >1000 | 43 | A1 selective agonist |
| IB-MECA | 54 | 56 | >1000 | 1.1 | A3 selective agonist |
| This compound | Not Available | Not Available | Not Available | Not Available | Predicted Agonist |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Adenosine Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]CPA for A1, [3H]CGS-21680 for A2A, [125I]AB-MECA for A3).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 U/mL adenosine deaminase).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an adenosine analog to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, through Gs- or Gi-coupled adenosine receptors, respectively.
Materials:
-
Cells stably expressing the adenosine receptor of interest (e.g., HEK293 cells).
-
Test compound (e.g., this compound) at various concentrations.
-
Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer containing IBMX.
-
For Gi-coupled receptors (A1 and A3), pre-treat the cells with forskolin to induce a basal level of cAMP.
-
Add varying concentrations of the test compound to the wells.
-
Incubate for a specified period (e.g., 30 minutes at 37°C).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing Adenosine Receptor Signaling
The following diagrams illustrate the canonical signaling pathways for Gs- and Gi-coupled adenosine receptors and a typical experimental workflow for a radioligand binding assay.
Caption: Gs-coupled adenosine receptor signaling pathway.
Caption: Gi-coupled adenosine receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Conclusion
While this compound remains a relatively unexplored adenosine analog, structure-activity relationship studies of related 2-substituted adenosines provide a foundation for predicting its potential as an adenosine receptor agonist. Further experimental investigation using the detailed protocols provided in this guide is necessary to fully characterize its binding affinity, selectivity, and functional activity. Such studies will be invaluable for determining its utility as a research tool and its potential as a therapeutic agent. This guide serves as a starting point for researchers interested in expanding the landscape of adenosine receptor pharmacology.
References
- 1. karger.com [karger.com]
- 2. Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives as allosteric enhancers of the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and molecular docking studies of benzyl, alkyl and glycosyl [2-(arylamino)-4,4-dimethyl-6-oxo-cyclohex-1-ene]carbodithioates, as potential immunomodulatory and immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of 2-Benzylthioadenosine and cladribine efficacy
A comprehensive comparative analysis between 2-Benzylthioadenosine and the well-established therapeutic agent, cladribine, cannot be conducted at this time due to a significant lack of publicly available scientific literature and experimental data on this compound.
Extensive searches of scholarly databases and scientific repositories have yielded substantial information regarding the efficacy, mechanism of action, and clinical applications of cladribine. However, similar searches for "this compound" did not provide the necessary data to perform a scientifically rigorous comparison as requested. The available information is insufficient to construct data tables, detail experimental protocols, or create signaling pathway diagrams related to its biological activity.
This guide will proceed by presenting a detailed overview of the available data for cladribine to serve as a potential benchmark, should information on this compound become available in the future.
Cladribine: An Overview of Efficacy and Mechanism of Action
Cladribine (2-chloro-2'-deoxyadenosine) is a purine nucleoside analog that has demonstrated efficacy in the treatment of certain hematological malignancies and relapsing forms of multiple sclerosis. Its therapeutic effect is primarily attributed to its ability to induce apoptosis, particularly in lymphocytes.
Mechanism of Action
Cladribine is a prodrug that is transported into cells and subsequently phosphorylated by deoxycytidine kinase (DCK) to its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP). Lymphocytes, particularly B and T cells, exhibit high levels of DCK and low levels of 5'-nucleotidase (an enzyme that deactivates the monophosphate form), leading to the selective accumulation of Cd-ATP in these cells.
The accumulation of Cd-ATP interferes with crucial cellular processes, leading to apoptosis through several proposed mechanisms:
-
DNA Synthesis Inhibition: Cd-ATP is incorporated into DNA, leading to the inhibition of DNA synthesis and repair. This results in the accumulation of DNA strand breaks.
-
Apoptosis Induction: The DNA damage triggers a cascade of events leading to programmed cell death (apoptosis). This can occur through both caspase-dependent and caspase-independent pathways. The release of cytochrome c from the mitochondria is a key event in this process.
-
Enzyme Inhibition: Cd-ATP can also inhibit key enzymes involved in cellular metabolism, such as ribonucleotide reductase and DNA polymerase.
Signaling Pathway for Cladribine-Induced Apoptosis
The following diagram illustrates the key steps in the signaling pathway leading to apoptosis following cladribine administration.
Caption: Cladribine's mechanism of action leading to apoptosis.
Quantitative Data on Cladribine Efficacy
The following table summarizes key quantitative data related to the efficacy of cladribine from various studies. Note: This data is provided as an example of the type of information required for a comparative analysis and is not exhaustive.
| Parameter | Cell Line / Disease Model | Value | Reference |
| IC50 | Hairy Cell Leukemia Cells | 3-6 nM | F. Ravandi, et al. |
| Apoptosis Induction | Multiple Myeloma Cells | Significant increase after 24h | J. A. Zonder, et al. |
| Lymphocyte Depletion | Relapsing-Remitting MS | ~80% reduction in B cells | G. Comi, et al. (CLARITY study) |
| Annualized Relapse Rate | Relapsing-Remitting MS | ~58% reduction vs. placebo | G. Comi, et al. (CLARITY study) |
Experimental Protocols
To facilitate reproducibility and further research, detailed experimental protocols are crucial. Below is an example of a typical protocol for assessing cladribine-induced apoptosis in vitro.
Experimental Workflow: In Vitro Apoptosis Assay
Caption: A typical workflow for an in vitro apoptosis assay.
Detailed Methodology:
-
Cell Culture: A human lymphocytic cell line (e.g., Jurkat) is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well.
-
Drug Treatment: Cells are treated with a range of cladribine concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control.
-
Incubation: The plates are incubated for a predetermined time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Conclusion
While a direct comparative analysis of this compound and cladribine is not feasible due to the absence of data on the former, the information provided on cladribine serves as a comprehensive example of the required data points for such an evaluation. This includes its well-defined mechanism of action, quantifiable efficacy in various models, and established experimental protocols for its study. Future research that elucidates the biological properties of this compound will be necessary before a meaningful comparison can be drawn. Researchers in the field are encouraged to investigate the potential therapeutic effects of this compound to determine if it holds promise as a novel therapeutic agent.
Decoding Drug-Target Engagement: A Comparative Guide to Validating the Cellular Targets of 2-Benzylthioadenosine
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended molecular target within a cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive framework for validating the cellular targets of 2-Benzylthioadenosine, a purine analog with potential applications in cancer therapy. Due to the limited direct experimental data on this compound, this guide presents a robust, albeit prospective, strategy based on its structural similarity to other adenosine analogs, particularly N6-benzyladenosine.
This guide will compare and contrast established target validation methodologies, providing detailed experimental protocols and supporting data to aid in the design and execution of target validation studies for this compound and similar small molecules.
Postulated Cellular Targets of this compound
Based on the known interactions of structurally related adenosine analogs, the primary putative cellular targets for this compound are Adenosine Kinase (ADK) and Farnesyl Pyrophosphate Synthase (FPPS). ADK is a key enzyme in adenosine metabolism, and its inhibition can lead to increased adenosine levels with various physiological effects. FPPS is a critical enzyme in the mevalonate pathway, which is often dysregulated in cancer.
Target Validation Methodologies: A Comparative Overview
Two powerful, label-free methods for confirming target engagement in a cellular context are the Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS).
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Ligand binding increases the thermal stability of the target protein. | A tagged version of the compound is used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. |
| Cellular Context | Can be performed in intact cells, providing a more physiologically relevant assessment. | Typically performed on cell lysates, which may not fully replicate the intracellular environment. |
| Compound Modification | Not required. | Requires chemical modification of the compound to incorporate an affinity tag (e.g., biotin). |
| Primary Readout | Change in protein melting temperature (Tm) or abundance of soluble protein at a specific temperature. | Identification and quantification of proteins that co-purify with the tagged compound. |
| Confirmation | Provides evidence of direct target engagement in a native cellular environment. | Identifies a spectrum of potential binding partners, which may include indirect interactors. |
| Throughput | Can be adapted for higher throughput screening. | Can be high-throughput, especially with advanced mass spectrometry techniques. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is designed to assess the binding of this compound to a putative target protein (e.g., Adenosine Kinase) in intact cells.
1. Cell Culture and Treatment:
-
Culture a human cell line known to express the target protein (e.g., HEK293T for general expression studies) to 80-90% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or with a vehicle control (DMSO) for 1-2 hours at 37°C.
2. Heat Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3-5 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein (e.g., anti-Adenosine Kinase).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve for the this compound-treated samples compared to the control indicates target engagement.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
This protocol outlines the steps to identify the binding partners of a biotin-tagged this compound analog.
1. Synthesis of Biotinylated Probe:
-
Synthesize a derivative of this compound that incorporates a biotin tag, preferably via a flexible linker to minimize steric hindrance.
2. Cell Lysis:
-
Grow the chosen cell line to a high density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Affinity Purification:
-
Incubate the cell lysate with the biotinylated this compound probe or with free biotin (as a negative control) for a defined period at 4°C.
-
Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe and its binding partners.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a stringent elution buffer (e.g., containing high salt, low pH, or a denaturant like SDS).
-
Prepare the eluted proteins for mass spectrometry analysis. This typically involves in-solution or in-gel trypsin digestion.
5. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins in each sample using a protein database search algorithm.
-
Compare the proteins identified in the biotinylated probe sample with the negative control. Proteins that are significantly enriched in the probe sample are considered potential binding partners of this compound.
Comparative Data
Table 1: Comparison of this compound with Alternative Adenosine Kinase Inhibitors
| Compound | Class | Reported IC50 (for ADK) | Target Validation Method | Key Considerations |
| This compound | Adenosine Analog | Not Reported | CETSA, AP-MS (Proposed) | Efficacy and selectivity need to be determined experimentally. |
| 5-Iodotubercidin | Adenosine Analog | ~26 nM[1] | Biochemical Assays | Potent but may have off-target effects on other kinases.[1] |
| ABT-702 | Non-nucleoside Inhibitor | ~1.7 nM[1] | Biochemical Assays | High potency and selectivity for ADK over other targets.[1] |
| GP3269 | Non-nucleoside Inhibitor | ~11 nM[1] | Biochemical Assays | Orally active with demonstrated in vivo efficacy in preclinical models.[1] |
Table 2: Comparison of this compound with Alternative FPPS Inhibitors
| Compound | Class | Reported IC50 (for FPPS) | Target Validation Method | Key Considerations |
| This compound | Adenosine Analog | Not Reported | CETSA, AP-MS (Proposed) | Potential for a novel binding mode compared to bisphosphonates. |
| Zoledronic Acid | Bisphosphonate | Sub-nanomolar | X-ray Crystallography, Biochemical Assays | High potency but poor cell permeability and bone-targeting properties. |
| Thienopyrimidine derivatives | Non-bisphosphonate | Low micromolar | X-ray Crystallography, Biochemical Assays | Allosteric inhibitors with potentially better pharmacological properties for non-bone-related diseases. |
Visualizing the Pathways and Workflows
Caption: Proposed inhibitory action of this compound on cellular pathways.
Caption: Experimental workflows for CETSA and AP-MS based target validation.
Conclusion
Validating the cellular targets of a novel compound like this compound is a multifaceted process that requires a combination of robust experimental techniques. While direct evidence for its targets is currently limited, a logical and systematic approach based on its structural analogs provides a strong starting point. The Cellular Thermal Shift Assay offers a powerful method to confirm direct target engagement in a native cellular environment, while Affinity Purification-Mass Spectrometry can identify a broader range of potential binding partners. By employing these methods in a complementary fashion and comparing the results with known inhibitors of the putative targets, researchers can build a strong case for the mechanism of action of this compound, a critical step in its development as a potential therapeutic agent.
References
Unraveling the Mechanism of Action of 2-Benzylthioadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine. While direct experimental data on its mechanism of action is limited, analysis of structurally related compounds, particularly 2-alkylthioadenosine derivatives, provides a strong foundation for a hypothesized mechanism centered around its interaction with purinergic receptors. This guide compares the known activities of related compounds to postulate the likely signaling pathways of this compound and outlines the necessary experimental protocols to confirm these hypotheses.
Postulated Mechanism of Action of this compound
Based on the pharmacological profile of related 2-alkylthioadenosine analogs, this compound is likely to function as an agonist at adenosine receptors, with potential for selectivity towards the A3 subtype. Additionally, considering the activity of the corresponding triphosphate form of similar molecules, it may also influence P2Y receptor signaling, leading to intracellular calcium mobilization.
The primary hypothesized signaling pathways are:
-
Adenosine Receptor (A3) Activation: this compound is predicted to bind to and activate the A3 adenosine receptor, a G-protein coupled receptor (GPCR) typically coupled to inhibitory G proteins (Gi/o). This activation would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
P2Y Receptor Activation (as 2-benzylthio-ATP): If metabolized to its triphosphate form (2-benzylthio-ATP), the compound could act as an agonist at P2Y purinoceptors. These GPCRs are often coupled to Gq/11, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.
Comparative Data of Related 2-Alkylthioadenosine Derivatives
To build a framework for understanding this compound, the following table summarizes the binding affinities of various 2-(aryl)alkylthioadenosine derivatives at different human adenosine receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |
| 2-(1-pentyl)thioadenosine | 91 | - | - | [1] |
| 2-phenylmethylthioadenosine | - | - | 68 | [1] |
| 2-phenylethylthioNECA | - | 24 | - | [1] |
NECA: N-ethylcarboxamidoadenosine
Proposed Experimental Protocols to Confirm the Mechanism of Action
To validate the hypothesized mechanism of action of this compound, a series of in vitro experiments are recommended.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).
Methodology:
-
Membrane Preparation: Prepare cell membranes from stable cell lines individually expressing each of the human adenosine receptor subtypes.
-
Competition Binding: Incubate the membranes with a known radiolabeled ligand for each receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3) in the presence of increasing concentrations of this compound.
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) values for this compound at each receptor subtype by nonlinear regression analysis of the competition binding curves.
Functional Assays: cAMP Measurement
Objective: To assess the functional effect of this compound on adenylyl cyclase activity, a downstream effector of A1 and A3 adenosine receptor activation.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the adenosine receptor subtype of interest (e.g., CHO-K1 cells stably expressing the human A3 adenosine receptor).
-
cAMP Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.
-
Compound Treatment: Co-incubate the cells with forskolin and varying concentrations of this compound.
-
cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Determine the IC50 value for this compound in inhibiting forskolin-stimulated cAMP accumulation.
Functional Assays: Intracellular Calcium Mobilization
Objective: To determine if this compound (or its triphosphate metabolite) can elicit calcium signaling, likely through P2Y receptors.
Methodology:
-
Cell Culture and Loading: Culture cells known to express P2Y receptors (e.g., C6 glioma cells) and load them with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[2]
-
Compound Addition: Add this compound or 2-benzylthio-ATP to the cells.
-
Fluorescence Measurement: Monitor the changes in intracellular calcium concentration by measuring the fluorescence intensity using a fluorometric imaging plate reader or a fluorescence microscope.
-
Data Analysis: Quantify the increase in intracellular calcium concentration in response to the compound. To confirm the source of the calcium, experiments can be repeated in a calcium-free external medium to distinguish between intracellular release and extracellular influx.
Visualizing the Proposed Mechanisms and Workflows
To further clarify the postulated signaling pathways and the experimental approaches to verify them, the following diagrams have been generated.
Conclusion
While direct evidence for the mechanism of action of this compound is not yet available, a strong hypothesis can be formulated based on its structural similarity to other 2-alkylthioadenosine derivatives. The proposed dual action on A3 adenosine and potentially P2Y receptors provides a clear path for experimental validation. The outlined protocols for binding and functional assays offer a comprehensive strategy for researchers to elucidate the precise molecular interactions and signaling cascades initiated by this compound. Confirmation of its mechanism of action will be a critical step in evaluating its potential as a therapeutic agent.
References
A Comparative Analysis of 2-Benzylthioadenosine and Methotrexate: Established Efficacy vs. Unexplored Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents for inflammatory diseases, a stark contrast exists between well-established cornerstone drugs and novel compounds with theoretical potential. This guide provides a comparative study of methotrexate (MTX), a first-line treatment for rheumatoid arthritis (RA), and 2-Benzylthioadenosine, an adenosine analog with putative anti-inflammatory properties. While methotrexate's efficacy is supported by decades of clinical data, the therapeutic profile of this compound remains largely uncharacterized. This comparison aims to juxtapose the known clinical performance and mechanisms of methotrexate with the hypothesized potential of this compound, providing a framework for future research and development.
Executive Summary
Methotrexate is a potent anti-inflammatory and immunosuppressive agent with a well-documented mechanism of action and extensive clinical data supporting its use in rheumatoid arthritis. In contrast, this compound is a purine analog for which no direct clinical or preclinical data on anti-inflammatory efficacy is currently available. Based on the known pharmacology of related adenosine compounds, it is hypothesized that this compound may exert anti-inflammatory effects through the activation of adenosine receptors, particularly the A2A subtype. This guide will present the established data for methotrexate and offer a theoretical framework and proposed experimental validation for the potential of this compound.
Data Presentation: A Tale of Two Compounds
The following tables summarize the available information for methotrexate and the hypothesized characteristics of this compound. It is critical to note that the data for this compound is speculative and requires experimental verification.
Table 1: General Properties and Mechanism of Action
| Feature | Methotrexate | This compound (Hypothetical) |
| Chemical Structure | [1][2][3][4] | [5][6] |
| Drug Class | Dihydrofolate reductase inhibitor; Antimetabolite | Adenosine analog; Purinergic signaling modulator |
| Primary Mechanism of Action | Inhibition of dihydrofolate reductase, leading to decreased synthesis of purines and pyrimidines. Also increases extracellular adenosine levels, which has anti-inflammatory effects.[7][8][9][10][11] | Agonist at adenosine receptors (likely A2A), leading to increased intracellular cAMP and subsequent downregulation of pro-inflammatory signaling pathways.[12][13][14] |
| Secondary Mechanisms | Inhibition of T-cell activation, induction of apoptosis in activated T-cells, and modulation of cytokine production.[9] | Potential modulation of other adenosine receptor subtypes (A1, A2B, A3) with varying effects on inflammation. |
Table 2: Clinical and Preclinical Data (Rheumatoid Arthritis)
| Parameter | Methotrexate | This compound (Hypothetical/To Be Determined) |
| Clinical Efficacy (ACR20 Response) | 50-70% of patients achieve ACR20 response at 6 months. | Not yet determined. |
| Dosage (Oral) | Starting dose of 7.5-15 mg once weekly, titrated up to 25 mg weekly.[15] | Not yet determined. |
| In Vitro Potency (IC50 for TNF-α inhibition) | Variable, depends on the cell type and experimental conditions. | Not yet determined. |
| Key Adverse Effects | Nausea, stomatitis, hepatotoxicity, myelosuppression, pulmonary toxicity.[15] | Unknown. Potential for cardiovascular effects (vasodilation, heart rate changes) based on adenosine receptor agonism. |
Experimental Protocols: Validating the Potential of this compound
To investigate the hypothesized anti-inflammatory properties of this compound, a series of in vitro experiments are proposed.
In Vitro TNF-α Inhibition Assay in Macrophages
This assay will determine the ability of this compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine in rheumatoid arthritis.
Cell Line: RAW 264.7 (murine macrophage cell line) or human THP-1 monocytes differentiated into macrophages.
Protocol:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TNF-α inhibitor).
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce TNF-α production.
-
Incubate for 4-6 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[16][17][18][19][20]
-
Determine the IC50 value of this compound for TNF-α inhibition.
LPS-Induced Cytokine Release Assay
This experiment will provide a broader profile of the effect of this compound on the production of various pro- and anti-inflammatory cytokines.[21][22][23][24]
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or differentiated THP-1 macrophages.
Protocol:
-
Isolate PBMCs from healthy donor blood or culture and differentiate THP-1 cells.
-
Plate the cells in a 24-well plate at an appropriate density.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL).
-
Incubate for 24 hours.
-
Collect the supernatant and analyze the levels of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.
Visualization of Signaling Pathways and Workflows
To better understand the mechanisms of action and experimental design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Methotrexate(1-) | C20H21N8O5- | CID 24906325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methotrexate [webbook.nist.gov]
- 5. This compound | C17H19N5O4S | CID 15571953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gentaur.com [gentaur.com]
- 7. Methotrexate and its mechanisms of action in inflammatory arthritis - ProQuest [proquest.com]
- 8. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory mechanisms of methotrexate in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Rheumatoid Arthritis Treatment Options | Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 12. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. The Adenosine A2a Receptor Inhibits Matrix-Induced Inflammation in a Novel Fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 19. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
- 20. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. mdpi.com [mdpi.com]
- 23. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 24. researchgate.net [researchgate.net]
Validating the Specificity of 2-Benzylthioadenosine for Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Adenosine Receptors
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a myriad of physiological processes.[1] The four subtypes, A₁, A₂ₐ, A₂ₑ, and A₃, are distinguished by their signaling pathways, tissue distribution, and affinity for various ligands. A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, activating adenylyl cyclase and increasing cAMP levels.[1] The development of subtype-selective agonists and antagonists is a key objective in drug discovery to target specific therapeutic areas, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.
Comparative Analysis of Adenosine Receptor Agonists
To assess the specificity of a novel compound like 2-Benzylthioadenosine, it is essential to compare its binding affinity (Kᵢ) and functional activity (EC₅₀/IC₅₀) against known adenosine receptor agonists with varying selectivity profiles. This section presents data for three widely used agonists:
-
NECA (5'-N-Ethylcarboxamidoadenosine): A potent, non-selective agonist for all adenosine receptor subtypes.
-
CGS21680: A selective agonist for the A₂ₐ receptor.
-
IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide): A selective agonist for the A₃ receptor.
While direct data for this compound is unavailable, researchers can utilize the following tables as a template and reference for their own experimental findings.
Binding Affinity (Kᵢ, nM) of Standard Adenosine Receptor Agonists
| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ₑ Receptor | A₃ Receptor |
| This compound | Data not available | Data not available | Data not available | Data not available |
| NECA | ~14 | ~20 | ~2400 | ~6.2 |
| CGS21680 | >1000 | ~27 | >10000 | >10000 |
| IB-MECA | ~54 | ~56 | Data not available | ~1.1 |
Note: Kᵢ values can vary between different studies and experimental conditions.
Functional Activity (EC₅₀/IC₅₀, nM) of Standard Adenosine Receptor Agonists
| Compound | A₁ Receptor (cAMP Inhibition) | A₂ₐ Receptor (cAMP Stimulation) | A₂ₑ Receptor (cAMP Stimulation) | A₃ Receptor (cAMP Inhibition) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| NECA | ~10 | ~16 | ~2500 | ~30 |
| CGS21680 | >10000 | ~110 | >10000 | >10000 |
| IB-MECA | >1000 | >1000 | Data not available | ~50 |
Note: EC₅₀/IC₅₀ values are highly dependent on the cell line and assay conditions used.
Experimental Protocols
To determine the binding affinity and functional activity of this compound, the following standard experimental protocols can be employed.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Kᵢ) of a test compound for a specific receptor subtype. This is achieved by measuring the displacement of a known radiolabeled ligand by the unlabeled test compound.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound (this compound).
-
A₁ Receptor: [³H]DPCPX (antagonist) or [³H]CPA (agonist)
-
A₂ₐ Receptor: [³H]ZM241385 (antagonist) or [³H]CGS21680 (agonist)
-
A₂ₑ Receptor: [³H]DPCPX (antagonist) in cells co-expressing the receptor with a G-protein chimera to enhance affinity.
-
A₃ Receptor: [¹²⁵I]AB-MECA (agonist)
-
-
Separation: After incubation to reach equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement)
Functional assays measure the effect of a compound on the downstream signaling pathway of the receptor. For adenosine receptors, this is typically the modulation of intracellular cAMP levels.
General Protocol for cAMP Measurement:
-
Cell Culture: Culture cells stably expressing the human adenosine receptor subtype of interest in a multi-well plate.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation:
-
For A₂ₐ and A₂ₑ receptors (Gₛ-coupled): Add varying concentrations of the test compound (this compound) to stimulate adenylyl cyclase.
-
For A₁ and A₃ receptors (Gᵢ-coupled): Co-incubate the cells with a known adenylyl cyclase activator (e.g., forskolin) and varying concentrations of the test compound.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).
-
Data Analysis:
-
For agonists (A₂ₐ/A₂ₑ): Plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For agonists (A₁/A₃): Plot the percent inhibition of forskolin-stimulated cAMP production against the log of the agonist concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Visualizing Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways of adenosine receptors and a general workflow for validating ligand specificity.
References
A Comparative Analysis of the Cytotoxic Effects of 2-Benzylthioadenosine and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of 2-Benzylthioadenosine and the widely-used chemotherapeutic agent, doxorubicin. The following sections present a summary of their mechanisms of action, quantitative data on their cytotoxic potency, and detailed experimental protocols for the key assays cited.
Overview of Cytotoxic Mechanisms
Doxorubicin is a well-established anthracycline antibiotic with a multi-faceted mechanism of action against cancer cells. Its primary cytotoxic effects are mediated through:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA double helix, thereby obstructing DNA replication and transcription. It also forms a stable complex with topoisomerase II, an enzyme crucial for relieving torsional stress in DNA, leading to DNA strand breaks and the initiation of apoptosis.[1][2][3]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which produces large amounts of reactive oxygen species. This surge in ROS induces oxidative stress, causing damage to cellular components, including lipids, proteins, and DNA, which further contributes to cell death.[1][4][5]
-
Induction of Apoptosis: The cellular damage instigated by doxorubicin triggers the intrinsic apoptotic pathway. This involves the activation of caspase cascades, with caspase-3 playing a central role in the execution of apoptosis.[6][7][8] The tumor suppressor protein p53 is also often activated in response to doxorubicin-induced DNA damage, further promoting apoptosis.[6]
This compound is a synthetic derivative of adenosine. While comprehensive data on its cytotoxic mechanism is limited, studies on structurally similar adenosine analogs, such as N6-benzyladenosine, suggest a distinct mechanism of action compared to doxorubicin. The presumed cytotoxic effects of this compound are likely mediated through:
-
Cell Cycle Arrest: Evidence from related compounds suggests that this compound may induce cell cycle arrest, potentially in the G0/G1 phase. This prevents cancer cells from progressing through the cell cycle and proliferating.
-
Induction of Apoptosis: Similar to doxorubicin, this compound is expected to induce apoptosis. This is likely mediated through the activation of executioner caspases, such as caspase-3, leading to programmed cell death.
-
Lack of Genotoxicity: Unlike doxorubicin, which directly damages DNA, adenosine analogs like N6-benzyladenosine have been shown to induce apoptosis without causing genotoxic effects. This suggests a potentially safer profile with fewer off-target effects on DNA.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. The tables below summarize the available IC50 values for doxorubicin across a range of cancer cell lines. Due to the limited publicly available data, a comprehensive table for this compound cannot be provided at this time.
Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [9] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | [9] |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | [9] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | [9] |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | [9] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | [9] |
| M21 | Skin Melanoma | 2.77 ± 0.20 | [9] |
| AMJ13 | Breast Cancer | 223.6 (µg/ml) | [10] |
| H9 | T-lymphoid | 67.8 | [11] |
| H9-araC (AZT resistant) | T-lymphoid | 30,310 | [11] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and exposure time.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing a General Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: A generalized workflow for assessing the cytotoxic effects of a compound.
Signaling Pathways
Caption: The cytotoxic signaling pathway of Doxorubicin.
Caption: The inferred cytotoxic signaling pathway of this compound.
Conclusion
Doxorubicin remains a potent and widely utilized chemotherapeutic agent, but its clinical application is often limited by severe side effects stemming from its genotoxic and ROS-inducing properties. This compound, based on preliminary data from analogous compounds, presents a potentially different and more targeted mechanism of action. Its presumed ability to induce apoptosis and cell cycle arrest without causing direct DNA damage warrants further investigation. A direct, comprehensive comparison of the cytotoxic effects of this compound and doxorubicin is contingent upon the availability of more extensive experimental data for this compound, particularly its IC50 values across a broad panel of cancer cell lines and a more detailed elucidation of its molecular signaling pathways. Future research in this area will be critical to fully assess the therapeutic potential of this compound as a cytotoxic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 6. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Benzylthioadenosine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Benzylthioadenosine, ensuring compliance with general laboratory safety standards.
Waste Identification and Characterization
All unused or expired this compound, as well as any materials contaminated with it, should be treated as hazardous chemical waste.[1][4] Laboratory personnel should handle all chemical waste, whether solid or liquid, as hazardous unless confirmed otherwise by their institution's safety office.[4] This includes spilled materials and the absorbents used for cleanup.[4]
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to avoid personal contact, including inhalation and skin absorption.[2]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or other appropriate material. |
| Lab Coat | To prevent contamination of personal clothing.[1] | |
| Respiratory Protection | Fume Hood or Respirator | Use in a well-ventilated area, such as a chemical fume hood.[2] If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[5] |
Segregation and Container Management
Proper segregation and containment of chemical waste are crucial to prevent dangerous reactions.
-
Solid Waste: Collect dry this compound powder and any contaminated disposable items (e.g., weigh paper, pipette tips, gloves) in a designated solid chemical waste container.[1]
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a designated liquid chemical waste container that is compatible with the solvent used.[1]
-
Incompatible Materials: Store this compound waste away from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[6]
-
Container Requirements: Waste containers must be chemically compatible with the waste, in good condition with no leaks, and kept securely closed except when adding waste.[7][8] Use containers provided or recommended by your institution's EHS department.[1]
Labeling and Storage
Accurate labeling and proper storage are essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[1] Any other constituents, such as solvents, should also be listed with their approximate percentages. The date when waste was first added to the container must also be indicated.[1]
-
Satellite Accumulation Area (SAA): Store labeled waste containers in a designated SAA within the laboratory, at or near the point of generation.[6][7] The SAA should be a secure area away from incompatible materials.[1] Weekly inspections of the SAA for leaks are required.[6]
Final Disposal Procedures
Never dispose of this compound down the drain or in the regular trash.[4][9]
-
Collection: Once a waste container is full or is no longer being used, arrange for its collection by your institution's EHS or hazardous waste management department.[1][7]
-
Documentation: Follow your institution's procedures for requesting a chemical waste pickup, which may involve submitting an online form or other documentation.
-
Empty Containers: A container that has held this compound should be managed as hazardous waste unless it is triple-rinsed with a suitable solvent.[4] The rinsate must be collected as hazardous waste. After triple-rinsing, deface the original labels and remove the cap before disposing of the container as regular trash, in accordance with institutional policy.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. acs.org [acs.org]
Essential Safety and Operational Guide for Handling 2-Benzylthioadenosine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper use and disposal of 2-Benzylthioadenosine, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health effects. According to its Safety Data Sheet (SDS), the primary hazards are skin irritation and the potential to cause an allergic skin reaction.[1] In case of fire, it is combustible and may form explosive mixtures with air upon intense heating.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. Standard safety glasses do not provide sufficient protection. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Change gloves immediately if they become contaminated. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat. Ensure clothing fully covers the skin.[1] |
| Respiratory Protection | If there is a risk of inhaling dust, a NIOSH-approved P2 particulate filter respirator is recommended.[1] All handling of the powdered form should be conducted in a certified chemical fume hood to minimize inhalation risk. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination.
-
Preparation : Before handling, ensure that the Safety Data Sheet (SDS) for this compound is readily accessible.[2] Designate a specific area for handling, preferably within a chemical fume hood, and cover the work surface with absorbent, disposable bench paper.
-
Weighing : When weighing the powdered compound, use an analytical balance inside a fume hood or a ventilated balance enclosure to contain any airborne particles. Use anti-static weigh boats to prevent dispersal of the powder.
-
Dissolving : If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment used.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Collection and Labeling Instructions |
| Solid Waste | Collect unused this compound powder, contaminated gloves, weigh boats, and bench paper in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Dispose of solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container for organic or chemical waste, in accordance with institutional guidelines. |
| Sharps Waste | Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container that is clearly labeled as hazardous chemical waste. |
Decontamination and Disposal Procedure
While specific guidelines for this compound are not detailed, a common procedure for thioether compounds involves oxidation to reduce their potential hazards and odor.
-
Decontamination of Glassware : All non-disposable glassware that has been in contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent and then soaking in a freshly prepared bleach solution (sodium hypochlorite) for at least 24 hours within a fume hood. This process helps to oxidize the thioether.
-
Disposal of Waste : The collected hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain.[1]
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water at most. Seek immediate medical attention.[1] |
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
